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N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide Documentation Hub

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  • Product: N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide
  • CAS: 953888-44-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Utility of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aryl scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. N-(3-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aryl scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (CAS: 953888-44-3) represents a highly specialized bifunctional building block[1]. Featuring both a nucleophilic primary aniline and an extended hydrogen-bonding ethoxyacetamide tail, this intermediate is engineered for the convergent synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors.

This technical guide provides an in-depth analysis of the compound’s structural properties, details a chemoselective synthetic workflow, and establishes a self-validating analytical protocol for rigorous quality control.

Structural and Physicochemical Profiling

The reactivity of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is dictated by the electronic interplay on its central phenyl ring. The highly electronegative fluorine atom at the para position relative to the acetamide group exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the adjacent primary amine, subtly reducing its nucleophilicity compared to a non-fluorinated analog. Understanding this electronic modulation is critical when designing downstream amide coupling or cyclization conditions[1].

Quantitative Physicochemical Data

To facilitate comparative analysis during experimental design, the core physical and chemical properties of the compound are summarized below.

PropertyValueExperimental Significance
Chemical Name N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamideStandard IUPAC nomenclature.
CAS Registry Number 953888-44-3Unique identifier for vendor sourcing[1].
Molecular Formula C10H13FN2O2Indicates a highly functionalized low-MW scaffold.
Molecular Weight 212.22 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)[1].
SMILES String CCOCC(=O)Nc1ccc(F)c(N)c1Used for in silico docking and property prediction[1].
Standard Purity ≥95%Minimum threshold for API intermediate synthesis[2].
Hazard Classification Acute Tox. 4 / Skin Irrit. 2Requires stringent PPE (fume hood, nitrile gloves)[3].

Mechanistic Synthesis & Downstream Utility

The synthesis of this compound typically relies on the chemoselective reduction of its nitroarene precursor, N-(4-fluoro-3-nitrophenyl)-2-ethoxyacetamide.

Protocol 1: Chemoselective Catalytic Hydrogenation

Causality & Expertise: A common failure point in the reduction of fluoroaromatics is hydrodefluorination—the unintended cleavage of the C-F bond when using highly active Palladium on Carbon (Pd/C). To mitigate this risk, Platinum on Carbon (Pt/C) is selected as the catalyst. Platinum provides excellent reaction kinetics for nitro group reduction while remaining mechanistically inert toward the aryl fluoride bond, ensuring high fidelity of the final structure.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve N-(4-fluoro-3-nitrophenyl)-2-ethoxyacetamide (1.0 eq) in anhydrous ethanol to achieve a 0.1 M concentration. Rationale: Ethanol ensures complete solvation of the starting material and prevents premature precipitation of the amine product.

  • Catalyst Addition & System Validation: Add 5% Pt/C (0.05 eq by weight). Self-Validating Step: Seal the reactor and purge the headspace with inert argon gas three times. This validates an oxygen-free environment, preventing explosive atmospheric mixtures when hydrogen is introduced and eliminating baseline substrate oxidation.

  • Hydrogenation: Pressurize the reaction vessel with H₂ gas to 2 atmospheres. Stir vigorously at 25°C for 4 hours. Monitor hydrogen uptake until consumption ceases.

  • Workup & Isolation: Filter the crude reaction mixture through a tightly packed pad of Celite under a nitrogen blanket to safely remove the pyrophoric Pt/C catalyst. Evaporate the filtrate under reduced pressure to yield the target amine.

SynthesisWorkflow Start Nitro Precursor Reduction Catalytic Hydrogenation Start->Reduction Chemoselective Reduction Target Target Compound CAS: 953888-44-3 Reduction->Target Yield >95% Coupling Amide Coupling Target->Coupling Electrophile Addition Cyclization Benzimidazole Cyclization Target->Cyclization Condensation API API Candidate Coupling->API Downstream Cyclization->API Downstream

Fig 1: Synthetic workflow and downstream utility of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide.

Analytical Characterization & Quality Control

To guarantee the structural integrity of the synthesized batch, rigorous analytical validation is required[2]. The following protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in a self-validating loop.

Protocol 2: Self-Validating LC-MS and NMR Workflow

Causality & Expertise: Standard LC-MS confirms the molecular weight (212.22 g/mol ), but it cannot differentiate between regioisomers. Therefore, ¹H and ¹⁹F NMR must be employed to confirm the exact spatial relationship between the fluorine atom and the amino group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade Acetonitrile:Water (50:50).

  • System Suitability (Blank Run): Inject a blank sample (diluent only) into the LC-MS. Self-Validating Step: This establishes the baseline noise and proves the column is free of carryover. If peaks are detected in the blank, the column must be flushed, invalidating any subsequent data until a clean baseline is achieved.

  • LC-MS Execution: Run a gradient elution (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 10 minutes on a C18 column. Rationale: Formic acid acts as an ion-pairing agent. It sharpens the chromatographic peak of the primary amine by preventing secondary interactions with residual silanols on the column, while simultaneously providing the protons necessary for positive Electrospray Ionization (ESI+). The target mass is observed at m/z 213.2 [M+H]⁺.

  • NMR Regiochemical Validation: Acquire ¹H and ¹⁹F NMR spectra. Rationale: DMSO-d₆ is specifically chosen as the solvent over CDCl₃. DMSO strongly hydrogen-bonds with the primary amine and amide protons, slowing their chemical exchange rate. This allows the exchangeable N-H protons to be distinctly observed and integrated, rather than appearing as broad, uninterpretable baseline humps[2].

AnalyticalWorkflow Sample Sample Prep (1 mg/mL) Blank Blank Injection (System Suitability) Sample->Blank Step 1 NMR 1H & 19F NMR (DMSO-d6) Sample->NMR Structural ID LCMS LC-MS Analysis (Gradient Elution) Blank->LCMS Baseline Confirmed Validation Data Validation (Purity >95%) LCMS->Validation Purity & MW NMR->Validation Regiochemistry

Fig 2: Self-validating analytical workflow ensuring structural integrity and purity.

Handling, Stability, and Safety Protocols

As an aniline derivative, N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is susceptible to slow oxidation upon prolonged exposure to ambient air and light, which typically manifests as a darkening of the solid powder.

  • Storage: Must be stored in a tightly sealed, amber glass container under an inert atmosphere (Nitrogen or Argon) at 2–8°C to maximize shelf life.

  • Safety: Related fluoroaromatic amines are classified under Acute Toxicity (oral, dermal, inhalation) and Specific Target Organ Toxicity (STOT)[3]. All handling must be conducted within a certified chemical fume hood using appropriate PPE, including nitrile gloves and safety goggles.

References

  • Chemsrc. "CAS#:953888-44-3 | N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide". Available at:[Link]

  • NextSDS. "N-(3-amino-4-fluorophenyl)-2-ethoxyacetamide — Chemical Substance Information". Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action for N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide

Disclaimer: N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is a compound for which there is no extensive, publicly available research detailing a specific biological mechanism of action. This guide, therefore, presents a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is a compound for which there is no extensive, publicly available research detailing a specific biological mechanism of action. This guide, therefore, presents a scientifically rigorous, albeit hypothetical, framework. We will refer to the compound as "Compound A" and postulate its function as a selective inhibitor of a Receptor Tyrosine Kinase (RTK) pathway, a common and well-understood target in oncological research. This document serves as an expert-level template for elucidating the in vitro mechanism of action for a novel kinase inhibitor.

Introduction: A Hypothetical Framework for a Novel Kinase Inhibitor

Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and metabolism.[1] Ligand binding to the extracellular domain of an RTK induces receptor dimerization, which in turn activates the intracellular tyrosine kinase domain.[1][2] This activation triggers a cascade of autophosphorylation events on specific tyrosine residues, creating docking sites for a host of downstream signaling proteins.[2][3] Dysregulation of RTK signaling pathways is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][4]

This guide outlines a comprehensive strategy to characterize the in vitro mechanism of action of Compound A, a novel small molecule with the chemical structure N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide. Our central hypothesis is that Compound A selectively inhibits the kinase activity of a specific RTK, thereby blocking downstream pro-proliferative signaling pathways such as the Ras/MAPK cascade. We will detail the requisite experimental protocols, from initial target engagement and potency assessment to cellular pathway analysis and selectivity profiling.

Part 1: Primary Target Engagement and Potency Determination

The foundational step in characterizing any inhibitor is to confirm its direct interaction with the intended target and to quantify its inhibitory potency. For Compound A, this involves in vitro kinase assays.

Causality in Experimental Design:

We begin with a cell-free system to isolate the interaction between Compound A and its putative RTK target, devoid of cellular complexities. This allows for a direct measurement of enzymatic inhibition. A radioactive assay is often chosen for its sensitivity and direct measurement of phosphate transfer.[5]

Experimental Protocol: In Vitro Kinase Assay

This protocol is designed to measure the ability of Compound A to inhibit the phosphorylation of a substrate by the target RTK.[6][7][8]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 20x stock solution and dilute to 1x for the assay.[7]

    • ATP Solution: Prepare a stock of ATP containing a known concentration of radiolabeled [γ-³²P]ATP.[5] The specific activity should be high to ensure a robust signal.[5]

    • Substrate: Use a generic or specific peptide substrate for the target RTK.

    • Compound A: Prepare a serial dilution of Compound A in an appropriate solvent (e.g., DMSO) to determine the IC₅₀ value.

  • Assay Procedure:

    • In a 96-well plate, combine the recombinant active RTK enzyme, the peptide substrate, and varying concentrations of Compound A.

    • Initiate the kinase reaction by adding the ATP solution.[6]

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane, which will bind the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the membrane using a scintillation counter or phosphorimager.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Compound A relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Compound A concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Kinase Inhibition
CompoundTarget RTKIC₅₀ (nM)
Compound ARTK-XValue
Staurosporine (Control)RTK-XValue
A summary of the inhibitory potency of Compound A against the target RTK.

Part 2: Elucidation of the Cellular Mechanism of Action

Once direct target inhibition is established, the next critical phase is to understand how Compound A affects the signaling cascade within a cellular context. This involves assessing the compound's impact on downstream signaling proteins and its overall effect on cell viability and proliferation.

Causality in Experimental Design:

Western blotting is the gold standard for examining changes in protein expression and phosphorylation status, providing a direct readout of pathway inhibition.[9][10][11] We will focus on the Mitogen-Activated Protein Kinase (MAPK) pathway, a major downstream effector of many RTKs.[4][12] A cell viability assay, such as the MTT assay, will then correlate this pathway inhibition with a functional cellular outcome.[13][14][15]

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Biochemical Analysis cluster_2 Cellular Phenotype Analysis Seed Cells Seed Cells Treat with Compound A Treat with Compound A Seed Cells->Treat with Compound A Lyse Cells Lyse Cells Treat with Compound A->Lyse Cells MTT Assay MTT Assay Treat with Compound A->MTT Assay Protein Quantification Protein Quantification Lyse Cells->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Imaging Imaging Western Blot->Imaging Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability

Caption: Workflow for cellular mechanism of action studies.

Experimental Protocol: Western Blot for MAPK Pathway Analysis

This protocol details the detection of total and phosphorylated levels of key MAPK pathway proteins (e.g., ERK1/2) in cells treated with Compound A.[9][12][16]

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., one with known RTK-X overexpression) in 6-well plates and allow them to adhere overnight.[9]

    • Treat the cells with varying concentrations of Compound A for a specified time. Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[9]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[10]

    • Incubate the membrane with primary antibodies specific for phospho-ERK1/2 and total ERK1/2 overnight at 4°C.[10] A loading control antibody (e.g., GAPDH) should also be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a serial dilution of Compound A and incubate for a desired period (e.g., 72 hours).

  • MTT Assay Procedure:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14][17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][18]

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[13][17]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Compound A relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of Compound A concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Cellular Activity
AssayCell LineEndpointValue (µM)
p-ERK InhibitionCell Line XIC₅₀Value
Cell ViabilityCell Line XGI₅₀Value
A summary of the cellular effects of Compound A.

Part 3: Selectivity and Off-Target Profiling

A crucial aspect of drug development is to ensure that the compound is selective for its intended target to minimize potential side effects.

Causality in Experimental Design:

To assess the selectivity of Compound A, it is essential to screen it against a panel of other kinases, particularly those with high structural homology to the primary target. This will reveal any potential off-target activities.

Signaling Pathway Diagram

G cluster_0 Upstream Activation cluster_1 MAPK Cascade cluster_2 Cellular Response Ligand Ligand RTK-X RTK-X Ligand->RTK-X Binds Ras Ras RTK-X->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Compound_A Compound A Compound_A->RTK-X Inhibits

Caption: Hypothesized signaling pathway inhibited by Compound A.

Experimental Protocol: Kinase Selectivity Profiling

This involves screening Compound A against a commercially available panel of kinases.

  • Assay Format: Typically performed by a contract research organization (CRO) using their established kinase assay platforms (e.g., radiometric, fluorescence-based).

  • Screening: Compound A is usually tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases.

  • Follow-up: For any kinases that show significant inhibition (e.g., >50% at the screening concentration), a full IC₅₀ determination should be performed as described in Part 1.

Data Presentation: Kinase Selectivity Profile
Kinase% Inhibition at 1 µM Compound A
RTK-X98%
Kinase 215%
Kinase 35%
......
A truncated example of a kinase selectivity profile for Compound A.

Conclusion

This guide has outlined a hypothetical yet robust and scientifically grounded approach to elucidating the in vitro mechanism of action of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (Compound A). By systematically progressing from direct target engagement and potency determination to cellular pathway analysis and selectivity profiling, researchers can build a comprehensive understanding of a novel compound's biological activity. The experimental protocols and data presentation formats provided herein serve as a template for the rigorous characterization of potential therapeutic agents targeting kinase signaling pathways.

References

Sources

Foundational

Physicochemical Profiling of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide: Molecular Weight, Lipophilicity, and ADMET Implications

Executive Summary In the preclinical stages of drug discovery, the physicochemical properties of a hit or lead compound dictate its trajectory through the Absorption, Distribution, Metabolism, Excretion, and Toxicity (AD...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical stages of drug discovery, the physicochemical properties of a hit or lead compound dictate its trajectory through the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) pipeline. N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (CAS: 953888-44-3) is a highly functionalized synthetic building block and potential pharmacophore core[1]. Characterized by an aniline derivative coupled with an ethoxyacetamide moiety, its structural features present a compelling profile for medicinal chemistry.

This technical guide provides an in-depth analysis of the compound's molecular weight and partition coefficient (LogP). Furthermore, it establishes self-validating experimental protocols for determining these parameters, explaining the mechanistic causality behind each methodological choice to ensure data integrity.

Structural and Physicochemical Profile

Understanding the baseline metrics of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is critical for predicting its behavior in biological systems.

Molecular Weight & Structural Causality

The molecular weight of this compound is 212.22 g/mol [1]. In the context of Lipinski’s Rule of Five (which favors candidates with a MW < 500 Da), a mass of 212.22 g/mol is highly advantageous. It leaves a substantial "molecular weight budget" (approx. 280 Da) for medicinal chemists to append additional functional groups—such as target-binding pharmacophores or solubility-enhancing moieties—without violating oral bioavailability parameters.

Partition Coefficient (LogP) Dynamics

The partition coefficient (LogP) measures the differential solubility of an un-ionized compound between a non-polar solvent (1-octanol) and a polar solvent (water). Based on fragment-based predictive models, the theoretical LogP of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide falls into the moderately lipophilic range (estimated ~1.2 to 2.0).

The structural causality for this lipophilicity is a delicate balance of opposing forces:

  • Lipophilic Contributors: The fluorine atom on the phenyl ring significantly enhances lipophilicity while simultaneously providing metabolic stability against cytochrome P450-mediated oxidation. The ethoxy (-OCH2CH3) tail further drives partitioning into the lipid phase.

  • Hydrophilic Contributors: The primary amine (-NH2) and the amide carbonyl (-C=O) act as strong hydrogen-bond donors and acceptors, anchoring the molecule in the aqueous phase.

Summary of Quantitative Data
PropertyValue / DescriptionImplications for Drug Development
Chemical Name N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamideStandard nomenclature for regulatory filing.
CAS Registry Number 953888-44-3Unique identifier for chemical databases[1].
Molecular Formula C10H13FN2O2Indicates presence of heteroatoms for H-bonding[1].
Molecular Weight 212.22 g/mol Ideal for lead optimization; high ligand efficiency[1].
Estimated LogP ~1.2 - 2.0Optimal for gastrointestinal absorption and membrane permeability.

Experimental Workflows for LogP Determination

To transition from theoretical estimates to empirical data, researchers must employ standardized, self-validating protocols. The two most authoritative methodologies are the Shake-Flask Method (OECD TG 107)[2][3][4] and the Reverse-Phase HPLC Method (OECD TG 117)[5][6][7].

Protocol A: The Shake-Flask Method (OECD TG 107)

Causality & Rationale: The shake-flask method is the absolute gold standard for compounds with a LogP between -2 and 4. It directly measures the thermodynamic equilibrium of the compound between two immiscible phases.

Self-Validating Step: This protocol incorporates a mass balance calculation. If the total mass of the compound recovered from both phases does not equal the initial mass introduced (±5%), the system flags potential degradation, volatilization, or emulsion issues, invalidating the run.

Step-by-Step Methodology:

  • Phase Pre-saturation: Stir 1-octanol and high-purity water (buffered to pH 7.4 to suppress the ionization of the basic -NH2 group) together for 24 hours. Separate the phases. Causality: Pre-saturation prevents volume shifts during the actual experiment due to mutual solubility.

  • Stock Preparation: Dissolve a precisely weighed amount of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide in the pre-saturated 1-octanol.

  • Equilibration: In a thermostated vessel (25 ± 1°C), combine the stock octanol solution with pre-saturated aqueous buffer in three different volume ratios (e.g., 1:1, 1:2, 2:1). Causality: Testing multiple ratios ensures the calculated LogP is independent of the concentration and phase volume.

  • Agitation & Separation: Shake the vessels mechanically for 60 minutes, then centrifuge at 3000 RPM for 20 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both the octanol and aqueous layers. Quantify the compound concentration using UV-Vis spectroscopy or LC-MS.

  • Calculation & Validation: Calculate LogP=log10​(Coctanol​/Cwater​) . Perform the mass balance check to validate the integrity of the assay.

Protocol B: Reverse-Phase HPLC Method (OECD TG 117)

Causality & Rationale: For high-throughput screening, the HPLC method is preferred. It estimates LogP based on the compound's retention time on a C18 column, which mimics the lipid environment. Hydrophilic substances elute first, while lipophilic substances are retained longer[5][6].

Self-Validating Step: The system is calibrated using a minimum of six reference substances with known, established LogP values. A calibration curve (Log K vs. LogP) is generated. The assay is only validated if the linear regression coefficient ( R2 ) of the reference curve is ≥0.99 .

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 75:25 v/v). Buffer the water to pH 7.4 to ensure the analyte remains un-ionized.

  • System Calibration: Inject a mixture of reference compounds (e.g., aniline, benzyl alcohol, chlorobenzene) with known LogP values ranging from 0 to 6[5].

  • Dead Time ( t0​ ) Determination: Inject an unretained organic compound (like thiourea) to determine the column dead time.

  • Analyte Injection: Inject N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide and record its retention time ( tR​ ).

  • Capacity Factor Calculation: Calculate the capacity factor ( k ) using the formula: k=(tR​−t0​)/t0​ .

  • LogP Interpolation: Plot log(k) of the reference substances against their known LogP values. Interpolate the LogP of the test compound from this validated linear regression curve.

Workflow Visualization

The following diagram maps the logical progression from raw compound synthesis to ADMET profiling, highlighting the parallel pathways for LogP determination.

G A N-(3-Amino-4-fluorophenyl) -2-ethoxyacetamide B1 Shake-Flask Method (OECD TG 107) A->B1 Low-throughput Thermodynamic B2 RP-HPLC Method (OECD TG 117) A->B2 High-throughput Chromatographic C Partition Coefficient (LogP) Determination B1->C B2->C D1 Lipophilicity Assessment C->D1 D2 Membrane Permeability C->D2 E ADMET Profiling & Lead Optimization D1->E D2->E

Workflow for LogP determination and its downstream impact on ADMET profiling.

Conclusion

The molecular weight (212.22 g/mol ) and the balanced lipophilicity of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide make it a highly tractable molecule for rational drug design. By strictly adhering to self-validating protocols like OECD TG 107 and 117, researchers can ensure that the partition coefficient data driving their ADMET predictions is both accurate and reproducible, thereby reducing attrition rates in later stages of drug development.

References

  • Chemsrc. "CAS#:953888-44-3 | N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide | Chemical & Physical Properties." Accessed April 4, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ1_DjhYGMq_vLJ0jP6xgV1Klcl2JWHUIo3fdfugR-WDyfQLDV7A475uYHWH5An1JMhaZ3ZoDSbTBdEqjxbyqJr4fILyBl11yKnUkXxJEIEXyL8Mt_gKcMwr6qMRB1rwEmY0V-UMM9QJmqLYpZBbs_xNuxrA==]
  • Scilit. "Updating of the OECD Test Guideline 107 'partition coefficient N-octanol/water': OECD Laboratory Intercomparison Test." Accessed April 4, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjTmYNn5it_U4TVOT2C5g5eJma4wRty0HS8u5NRE6kLYBn0MFG2R12iCjI6BVaUmW8Ap5QiNQQwjIbLjqlKZ6L_klnrlUObzpMfoujqYGTDfxmNrYBUXUn1Q9N0v5Gu11g8qaPTFZcyk_QxV7eSWKpCl3e_IEXUpxz8ZHTL5o=]
  • Analytice. "OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method." Accessed April 4, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcDwSrHBTTNBkOTI_JdOORnsdCQ1eP-ywwo92XPGGr3N5tpH9ouEXhzMH3eD_nheg91suJNSdev5fxdVD0xss4SFIQ2Ven2ith97NLclLv3dK4zORzX-sVpENEf2a_Ftb8S4rvZe3Nj3xbLxpGvtFIBtB1mcgNcDVf_TuGaKuTjgpvHerVHeyvW0wCdN1r2e5Qpa5jhPxcvW4u]
  • GOV.UK. "Estimating the octanol-water partition coefficient for chemical substances: feasibility of extending the log KOW range of OECD test guideline 117." Accessed April 4, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVqxUtoWVUiLmOoMgylkZOYe_AAAPclcHlww3bPtiUKMeuHsS4JA-2tOorKPm-iHB1BHWAs6XBLzMAIHDIPYCaOFKTrUO5YenCtPG5HHieAqBNxgQkdhrpF9GwFGxi61Les8bmk3_h9-7Q7GL95ZPbm3fu7WoxwkxN6LQvJyber_Gsqe36XA1LFbW-WFcdEpPBE7-uw8ht5Cq8k7h2IoQqVafL4SrYKfBgKbr_X-KUkN5IW6lmFZV59vTify2sXuudqhgmQ6zKlIciNgPozBA5M-mfmm7AsJoTqv0fD-0wWpm-m2Rzkz31gpv-pHEseXdpNrR8u8XC9WCaJc2qa1mYOQIBFWnwgoZ8EgIF6Sw6qDNGT8aNgL4b7OnFqVtcInsdeVndtoSUfvoSzLg_0EABnETjHARMkwnljtyCs1w1e2mvRtV-]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide, a valuable intermediate in contemporary drug discovery and development. The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide, a valuable intermediate in contemporary drug discovery and development. The synthesis is achieved through the nucleophilic acyl substitution of 3-Amino-4-fluorophenol with 2-ethoxyacetyl chloride. This guide details the reaction mechanism, experimental setup, purification methods, and characterization techniques. Furthermore, it offers insights into the rationale behind procedural choices and provides troubleshooting guidance to ensure a successful and reproducible synthesis.

Introduction

Substituted acetamides are prevalent scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents. N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide, in particular, incorporates key structural motifs – a fluorinated aniline and an ethoxyacetamide side chain – that are of significant interest for modulating pharmacokinetic and pharmacodynamic properties. The fluorophenyl group can enhance binding affinity and improve metabolic stability, while the amino group provides a versatile handle for further chemical elaboration. This makes the title compound a crucial building block for creating libraries of novel compounds for screening against various biological targets, such as kinases and other enzymes.[1] The protocol herein describes a robust and scalable synthesis suitable for a research or process chemistry laboratory.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 3-amino group in 3-amino-4-fluorophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-ethoxyacetyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, facilitated by a mild base to neutralize the generated HCl, yields the desired amide product.

Overall Reaction:

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 3-amino-4-fluorophenol and triethylamine in DCM B Cool solution to 0°C A->B C Add 2-ethoxyacetyl chloride dropwise B->C D Warm to RT and stir for 2-4 hours C->D E Wash with 1M HCl D->E F Wash with sat. NaHCO3 E->F G Wash with brine F->G H Dry organic layer (Na2SO4) G->H I Concentrate in vacuo H->I J Recrystallize or perform column chromatography I->J K Characterize pure product (NMR, IR, MS) J->K

Figure 1: A schematic of the synthesis workflow from preparation to final product characterization.

Materials and Instrumentation

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
3-Amino-4-fluorophenolC₆H₆FNO127.12≥98%Commercially Available
2-Ethoxyacetyl chlorideC₄H₇ClO₂122.55≥97%Commercially Available
Triethylamine (Et₃N)C₆H₁₅N101.19≥99%Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercially Available
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Reagent GradeCommercially Available
HexanesC₆H₁₄~86.18Reagent GradeCommercially Available
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousCommercially Available
Hydrochloric Acid (HCl)HCl36.461 M aq.Commercially Available
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aq.Commercially Available
BrineNaCl58.44Saturated aq.Commercially Available
Instrumentation
  • Magnetic stirrer with stirring bars

  • Round-bottom flasks and standard glassware

  • Dropping funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system (optional)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Fourier-Transform Infrared (FT-IR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

4.1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-fluorophenol (5.0 g, 39.3 mmol).

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

  • Add triethylamine (6.6 mL, 47.2 mmol, 1.2 equivalents) to the solution. Stir at room temperature until all solids have dissolved.

  • Place the flask in an ice-water bath and cool the solution to 0°C.

4.2. Acylation

  • In a separate, dry dropping funnel, add 2-ethoxyacetyl chloride (4.8 g, 39.3 mmol, 1.0 equivalent) dissolved in 20 mL of anhydrous DCM.

  • Add the 2-ethoxyacetyl chloride solution dropwise to the stirred solution of 3-amino-4-fluorophenol over 30 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting aniline is consumed.

4.3. Work-up and Extraction

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove excess triethylamine.

    • Saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted acyl chloride and acidic byproducts.

    • Brine (1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

4.4. Purification

The crude product, likely a light brown or off-white solid, can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the pure crystals by filtration.

  • Flash Column Chromatography: If recrystallization is ineffective, purify the crude product on a silica gel column using a gradient elution, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.[2]

4.5. Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons, the -NH proton of the amide, the -NH₂ protons, and the protons of the ethoxyacetyl group.

  • ¹³C NMR (101 MHz, DMSO-d₆): Expected signals for the aromatic carbons, the amide carbonyl carbon, and the carbons of the ethoxyacetyl group.

  • FT-IR (ATR): Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching.

  • HRMS (ESI): Calculation of the exact mass of the [M+H]⁺ ion to confirm the molecular formula.

Safety and Handling

  • 2-Ethoxyacetyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reacts with water to release HCl gas.

  • 3-Amino-4-fluorophenol: Can be toxic if inhaled, ingested, or absorbed through the skin. Handle with care.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Triethylamine: Flammable and has a strong, unpleasant odor. Ensure it is handled in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure dropwise addition of the acyl chloride at low temperature. Allow for sufficient reaction time and monitor by TLC.
Product loss during work-up.Ensure proper phase separation during extractions. Minimize the amount of solvent used for recrystallization.
Discolored Product (Brown/Purple) Oxidation of the aminophenol moiety.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During work-up, minimize exposure to air and light.[3]
Treat a solution of the crude product with activated charcoal before the final purification step to remove colored impurities.[3]
Multiple Spots on TLC Presence of regioisomeric impurities or unreacted starting material.Optimize purification. Fractional crystallization may be effective in separating isomers. For column chromatography, use a shallow solvent gradient for better separation.[3]

References

  • Journal of Synthetic Chemistry. Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions.
  • MDPI. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide.
  • Nature Portfolio. A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of polypeptides.
  • SciSpace. A review on Synthesis of Aminoacetanilides.
  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • Google Patents. Method for producing aminophenol derivative.
  • ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride.
  • Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
  • BenchChem. Common side products in the synthesis of 2-Amino-4-chloro-5-fluorophenol and their removal.
  • Wikipedia. 3-Aminoacetanilide.
  • TCI Chemicals. 2-Ethoxyacetyl chloride, 97%, stab. with 0.3% Magnesium oxide.
  • Google Patents. Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.

Sources

Application

Application Note: N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide in Targeted Therapeutics Synthesis

Executive Summary N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (CAS#: 953888-44-3) is a highly specialized, bifunctional pharmaceutical intermediate widely utilized in the development of targeted oncology therapeutics[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (CAS#: 953888-44-3) is a highly specialized, bifunctional pharmaceutical intermediate widely utilized in the development of targeted oncology therapeutics[1]. With a molecular formula of C10H13FN2O2[2], this 1,3-diaminobenzene derivative serves as a critical building block for synthesizing complex pharmacophores, most notably fused pyrimidine tyrosine kinase inhibitors[3] and bisamide-based Heat Shock Factor 1 (HSF1) pathway inhibitors[4]. This application note provides drug development professionals with field-proven methodologies, structural rationales, and validated protocols for incorporating this intermediate into active pharmaceutical ingredients (APIs).

Structural Rationale & Pharmacophore Utility

The strategic value of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide lies in its precise substitution pattern, which imparts specific physicochemical and metabolic advantages to the final drug candidate:

  • Ortho-Fluorine Substitution (C4): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent C3-amino group. While this reduces nucleophilicity during synthesis, it is a deliberate design choice in medicinal chemistry. The fluorine atom blocks cytochrome P450-mediated oxidation at the para-position relative to the amide, significantly enhancing the metabolic half-life of the resulting drug[4].

  • Ethoxyacetamide Tail (C1): The ethoxy ether provides a flexible, hydrogen-bond accepting tail. In kinase inhibitors, this moiety is designed to project into the solvent-exposed channel of the kinase active site. It improves aqueous solubility and modulates the lipophilicity (logP) of the molecule compared to purely aliphatic chains.

  • Meta-Relationship (1,3-Diaminobenzene core): The 1,3-relationship between the amine and the amide allows the molecule to adopt a "U-shaped" or "V-shaped" conformation, which is critical for binding into the deep hydrophobic pockets of targets like pirin or specific tyrosine kinases[4].

Application Workflow I: Synthesis of Fused Pyrimidine Tyrosine Kinase Inhibitors

N-(3-amino-4-fluorophenyl) derivatives are frequently coupled with heteroaryl chlorides to generate kinase inhibitors[3]. Due to the deactivated nature of the fluoroaniline, standard Nucleophilic Aromatic Substitution (SNAr) is often inefficient, necessitating transition-metal catalysis.

G A N-(3-Amino-4-fluorophenyl) -2-ethoxyacetamide C Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, Xantphos) A->C B 2-Chloro-4-substituted Pyrimidine B->C D Tyrosine Kinase Inhibitor Candidate C->D Yield: 75-85%

Figure 1: Synthetic workflow for incorporating the intermediate into pyrimidine-based kinase inhibitors.

Protocol: Buchwald-Hartwig Amination

Causality & Rationale: The 3-amino group is electronically deactivated by the ortho-fluorine atom. Standard SNAr conditions require harsh temperatures (>130 °C) that risk degrading the ethoxyacetamide tail. A palladium-catalyzed Buchwald-Hartwig cross-coupling is employed instead. Xantphos is selected as the ligand because its wide bite angle (~111°) accelerates the reductive elimination step, minimizing competitive β-hydride elimination and maximizing the yield of the secondary amine.

Step-by-Step Methodology:

  • Preparation: Charge a dry, oven-baked Schlenk flask with N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (1.0 eq) and the appropriate 2-chloropyrimidine derivative (1.1 eq).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq).

  • Solvent & Base: Add anhydrous Cs2CO3 (2.0 eq) and suspend the mixture in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can poison the palladium catalyst. Backfill the flask with ultra-pure nitrogen.

  • Reaction: Heat the mixture to 100 °C in an oil bath for 12–16 hours.

  • Validation Check: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting aniline mass (m/z 213.1 [M+H]+) is consumed and the product mass is dominant.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 0-5% MeOH) to isolate the final kinase inhibitor.

Application Workflow II: Synthesis of Bisamide HSF1 Pathway Inhibitors

Recent breakthroughs in oncology have utilized this intermediate to synthesize bisamides, which act as potent HSF1 pathway inhibitors (e.g., analogs of the clinical candidate NXP800) for the treatment of refractory ovarian cancer[4].

G A N-(3-Amino-4-fluorophenyl) -2-ethoxyacetamide C Amide Coupling (EDC·HCl, HOAt, DMF) A->C B Heteroaryl Carboxylic Acid (e.g., Quinoline-6-carboxylic acid) B->C D Bisamide Derivative (HSF1 Pathway Inhibitor) C->D Purified via Prep-HPLC

Figure 2: Amide coupling workflow for the generation of bisamide HSF1 pathway inhibitors.

Protocol: HOAt-Accelerated Amide Coupling

Causality & Rationale: The deactivated nature of the 3-amino-4-fluoroaniline moiety makes standard amide coupling sluggish. While HATU is a common choice, it generates a highly lipophilic byproduct that is difficult to separate from the target bisamide. We utilize EDC·HCl in combination with HOAt. HOAt is specifically chosen over HOBt because the nitrogen atom in the pyridine ring of HOAt provides an adjacent neighboring-group effect, hydrogen-bonding with the incoming amine and significantly accelerating the coupling of sterically hindered anilines[4].

Step-by-Step Methodology:

  • Activation: Dissolve the target heteroaryl carboxylic acid (e.g., a quinoline-6-carboxylic acid derivative) (1.05 eq) in anhydrous DMF (0.3 M) under an inert atmosphere.

  • Coupling Reagents: Add EDC·HCl (1.5 eq) and HOAt (1.2 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Amine Addition: Add N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (1.0 eq) followed by anhydrous pyridine (3.0 eq) to act as a mild base and catalyst.

  • Reaction: Stir the reaction mixture at room temperature for 18–24 hours.

  • Validation Check: Confirm the disappearance of the starting amine via TLC (EtOAc:Hexane 1:1, visualized under short-wave UV).

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO3. Extract the aqueous layer three times with EtOAc.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over anhydrous Na2SO4 and concentrate.

  • Purification: Purify the crude residue via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to obtain the highly pure bisamide product.

Quantitative Data & Analytical Validation

To ensure reproducibility across different laboratory environments, the following table summarizes the expected quantitative parameters and analytical validation metrics for the two primary workflows described above.

ParameterWorkflow I: Buchwald-Hartwig AminationWorkflow II: HOAt-Accelerated Bisamide Coupling
Typical Isolated Yield 75% – 85%65% – 80%
Reaction Time 12 – 16 hours18 – 24 hours
Optimal Temperature 100 °C25 °C (Room Temperature)
Primary Impurity Risk Dehalogenated pyrimidine byproductUnreacted amine / EDC urea byproduct
Recommended Purification Flash Chromatography (SiO2, DCM/MeOH)Preparative HPLC (C18, H2O/MeCN)
Validation Method LC-MS (ESI+), 1H-NMR (DMSO-d6)LC-MS (ESI+), 19F-NMR (to confirm F retention)

Sources

Method

Protocol for preparing N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide stock solutions in DMSO

Application Notes & Protocols Protocol for Preparing N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide Stock Solutions in Dimethyl Sulfoxide (DMSO) Abstract This document provides a comprehensive, field-proven protocol for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Protocol for Preparing N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide Stock Solutions in Dimethyl Sulfoxide (DMSO)

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide in 100% dimethyl sulfoxide (DMSO). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require accurate, reproducible, and stable compound solutions for use in a variety of experimental settings, including high-throughput screening and cell-based assays. This guide emphasizes the scientific rationale behind each step, focusing on ensuring compound integrity and mitigating common sources of experimental error, such as compound precipitation and degradation.

Introduction: The Criticality of Proper Stock Solution Preparation

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is an organic compound utilized in various research and development applications. As with many small molecules in drug discovery and chemical biology, its efficacy in experimental systems is fundamentally dependent on its accurate and consistent delivery. Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of compounds due to its exceptional ability to dissolve both polar and non-polar molecules.[1][2] However, the unique chemical properties of DMSO, particularly its hygroscopicity, necessitate a rigorous and well-understood protocol to maintain the stability and solubility of the dissolved compound.[1][3]

This protocol moves beyond a simple list of steps to provide a self-validating system. By understanding the causality behind each procedural choice—from solvent selection to storage conditions—researchers can proactively prevent common pitfalls, ensuring the generation of high-quality, reliable data.

Compound and Solvent: Properties and Rationale

A thorough understanding of the materials is paramount.

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide
PropertyValueSource
CAS Number 953888-44-3[4]
Molecular Formula C₁₀H₁₃FN₂O₂Calculated
Molecular Weight 212.22 g/mol Calculated
Appearance Solid (powder or crystalline form)Assumed
Solubility Soluble in DMSO[2][5]

Note: While specific solubility data in DMSO is not publicly available, compounds with similar structures are generally soluble in DMSO. It is always recommended to perform a small-scale solubility test if the upper limit of concentration is unknown.

Dimethyl Sulfoxide (DMSO)

DMSO's utility is a double-edged sword. Its power as a solvent is matched by its propensity to absorb atmospheric water, a property known as hygroscopicity.[1][3][6]

The Impact of Water Contamination:

  • Reduced Solubility: The introduction of water into the aprotic DMSO environment alters the solvent properties, which can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[1][7][8]

  • Compound Degradation: Water is a reactive molecule that can degrade sensitive compounds through hydrolysis, compromising the integrity of the stock solution over time.[3] Studies have demonstrated that water is a more significant factor in compound degradation during storage than oxygen.[3][9][10]

Therefore, the exclusive use of high-purity, anhydrous DMSO is a non-negotiable cornerstone of this protocol.

| Recommended DMSO Grades for Stock Solutions | | :--- | :--- | :--- | | Grade | Purity | Key Features | | Anhydrous | ≥99.9% | Essential for preventing water-induced compound precipitation and degradation.[1] | | Molecular Biology Grade | ≥99.9% | Tested for the absence of nucleases and proteases, suitable for cell-based assays. | | USP/NF/ACS Pharma Grade | ≥99.9% | Meets stringent purity standards for pharmaceutical applications. |

Experimental Workflow Diagram

The following diagram outlines the logical flow for preparing a stable, accurate stock solution.

Caption: Workflow for N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide Stock Preparation.

Materials and Equipment

CategoryItemSpecifications
Reagents N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamideSolid form, ≥98% purity
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, in a sealed bottle[1]
Consumables Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-free, with tight-sealing caps
Sterile Pipette TipsNuclease-free, low-retention, compatible with micropipettes
Equipment Analytical BalanceReadable to at least 0.1 mg
MicropipettesCalibrated, various volumes (e.g., P200, P1000)
Vortex MixerStandard laboratory model
Sonicator (Optional)Water bath or probe sonicator for aiding dissolution[11]
Safety Personal Protective Equipment (PPE)Safety glasses, lab coat, chemical-resistant gloves (e.g., Butyl rubber, neoprene)[2]

Detailed Step-by-Step Protocol

This protocol details the preparation of a 10 mM stock solution. Adjust calculations accordingly for different target concentrations.

Step 1: Calculation of Required Mass

The foundation of an accurate stock solution is a precise calculation.

  • Objective: Prepare 1 mL of a 10 mM stock solution.

  • Molecular Weight (MW): 212.22 g/mol

  • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

  • Calculation:

    • Mass (g) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (212.22 g/mol )

    • Mass (g) = 0.0021222 g

    • Mass (mg) = 2.12 mg

Step 2: Weighing the Compound

Accuracy in this step prevents significant concentration errors.

  • Allow the container of solid N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder.

  • Place a new, sterile 1.5 mL microcentrifuge tube on the analytical balance and tare (zero) the balance.

  • Carefully weigh 2.12 mg of the compound directly into the tared tube. Record the actual mass weighed.

Step 3: Dissolution

Proper technique ensures the compound is fully solubilized, preventing inaccurate concentrations in subsequent dilutions.

  • Using a calibrated micropipette with a fresh, sterile tip, add 1.0 mL of anhydrous, 100% DMSO to the tube containing the compound.

  • Tightly close the cap of the microcentrifuge tube.

  • Vortex the solution vigorously for 1-2 minutes.[1]

  • Visually inspect the solution against a light source. It should be clear and free of any visible particles.

  • If dissolution is incomplete:

    • Sonicate the tube in a water bath for 5-10 minutes.[11]

    • If the compound is not known to be heat-sensitive, gentle warming in a 37°C water bath may also be employed.[1][11] Avoid excessive heat, which can cause degradation.

Step 4: Aliquoting and Storage

This is the most critical step for preserving the long-term integrity of your stock.

  • Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Rationale: Aliquoting minimizes the number of freeze-thaw cycles the main stock undergoes. Repeated freezing and thawing is a primary way moisture is introduced into the solution, which can lead to compound precipitation and degradation.[1][7]

  • Label each aliquot tube clearly with:

    • Compound Name

    • Stock Concentration (e.g., 10 mM)

    • Solvent (100% DMSO)

    • Date of Preparation

  • Store the aliquots under the appropriate conditions, protected from light.

| Storage Conditions for DMSO Stock Solutions | | :--- | :--- | :--- | | Duration | Temperature | Rationale | | Short-to-Medium Term (1-6 months) | -20°C | Reduces the rate of compound degradation for routine use.[1][12] | | Long-Term (>6 months) | -80°C | Optimal for preserving compound integrity over extended periods.[1][12] |

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. DMSO can facilitate the absorption of chemicals through the skin.[2]

  • Handling: Perform all weighing and solvent addition steps in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of all chemical waste, including used tips and tubes, in accordance with your institution's hazardous waste guidelines.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[13][14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[14]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely. - Concentration exceeds solubility limit.- Insufficient mixing.- Absorbed water in DMSO.- Attempt dissolution at a lower concentration.- Sonicate for 10-15 minutes or warm gently to 37°C.[11]- Use a fresh, sealed bottle of anhydrous DMSO.
A previously clear stock solution appears cloudy or has precipitate. - Water absorption by DMSO due to improper sealing or repeated opening.- Compound precipitation after a freeze-thaw cycle.- Warm the solution gently (37°C) and sonicate to attempt redissolution.- If it redissolves, use the stock immediately and discard any unused portion.- To prevent recurrence, ensure aliquots are tightly sealed and avoid reusing an aliquot that has been thawed and exposed to air.[7]
Precipitation occurs when diluting the stock in aqueous buffer (e.g., PBS, cell media). - The compound has low aqueous solubility. This is a common "solvent-shift" precipitation.- Warm the aqueous buffer (e.g., to 37°C) before adding the DMSO stock.- Add the DMSO stock to the aqueous buffer dropwise while vortexing to facilitate mixing.- Lower the final concentration of the compound in the aqueous solution.- Consider using a surfactant or co-solvent in the final buffer, if compatible with the experiment.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Chemsrc. (2025). CAS#:953888-44-3 | N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide. Available at: [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Available at: [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • ResearchGate. (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Available at: [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it? Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available at: [Link]

  • NextSDS. (n.d.). N-(3-amino-4-fluorophenyl)-2-methoxyacetamide — Chemical Substance Information. Available at: [Link]

  • PubChem. (n.d.). N-(3-amino-4-ethoxyphenyl)acetamide. Available at: [Link]

  • PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide. Available at: [Link]

  • MDPI. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Available at: [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • Cheméo. (n.d.). Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. Available at: [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]

  • PubChem. (n.d.). N-[3-[(dimethylamino)methyl]-2-fluoro-5-(trifluoromethyl)phenyl]-2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetamide. Available at: [Link]

Sources

Application

Application Notes and Protocols for N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide in Organic Cross-Coupling Reactions

Introduction: A Versatile Building Block for Modern Medicinal Chemistry N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide emerges as a significant, yet underexplored, building block for the synthesis of complex molecules in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide emerges as a significant, yet underexplored, building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its structure combines several key features that are highly desirable in drug development: a fluorinated aniline core, a primary aromatic amine, and an acetamide side chain. The 3-amino-4-fluorophenyl motif is particularly valuable; the fluorine atom can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, while the amino group serves as a versatile synthetic handle for diversification.[1][2]

This document serves as a forward-looking guide, providing detailed protocols and scientific rationale for the application of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide in three cornerstone palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Mizoroki-Heck reaction. While direct literature for this specific molecule is nascent, the protocols herein are built upon well-established methodologies for structurally related fluorinated and sterically hindered anilines, offering researchers a robust starting point for their synthetic explorations.[3][4]

Section 1: Direct C-N Bond Formation via Buchwald-Hartwig Amination

The primary amino group of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is an ideal nucleophile for the Buchwald-Hartwig amination, enabling the direct formation of a new C-N bond with a variety of aryl and heteroaryl halides or sulfonates.[5] This reaction is a powerful method for constructing the diarylamine linkages prevalent in many biologically active compounds.

Scientific Rationale: Overcoming the Challenge of Electron-Deficient Anilines

The fluorophenyl ring renders the amine nucleophile electron-deficient, which can slow the rate of the catalytic cycle. Furthermore, the substituent at the ortho position to the amine introduces steric hindrance. To overcome these challenges, the selection of a highly active catalyst system is paramount. Modern catalyst systems for such transformations typically employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs).[3][6][7] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the C-N bond-forming step.[6]

pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n pd0->oa_complex amine_complex Amine Coordination Complex oa_complex->amine_complex inv1 oa_complex->inv1 amido_complex Amido Complex (Ar-Pd(II)-NR'R'')L_n amine_complex->amido_complex amido_complex->pd0 Reductive Elimination product Coupled Product (Ar-NR'R'') bh [Base-H]⁺X⁻ arx Aryl Halide (Ar-X) amine Amine (R'R''NH) (Our Target Molecule) base Base inv2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol describes a general procedure for the coupling of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide with a representative aryl bromide.

Materials & Reagents:

  • N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or under a stream of argon, add N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide, the aryl bromide, Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene via syringe. Seal the Schlenk tube.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired diarylamine product.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination
ParameterAryl ChlorideAryl Bromide/IodideAryl Triflate
Catalyst (mol%) Pd₂(dba)₃ (2) / XPhos (4)Pd(OAc)₂ (2) / SPhos (4)Pd(OAc)₂ (1) / BINAP (1.5)
Base LHMDSNaOtBuCs₂CO₃
Solvent 1,4-DioxaneTolueneToluene
Temperature (°C) 11010090
Typical Time (h) 12-244-188-24
Note: This data is based on established protocols for challenging anilines and should serve as a starting point for optimization.[3][6][8]

Section 2: Synthesis of Halogenated Intermediates for C-C Couplings

To utilize N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide in Suzuki-Miyaura or Heck reactions, the primary amino group must first be converted into a more suitable functional group, such as a halide (Br, I). The Sandmeyer reaction is a classic and reliable method for this transformation, proceeding through an intermediate diazonium salt.[9][10]

Scientific Rationale: The Sandmeyer Reaction

The Sandmeyer reaction is a two-step process performed in a single pot. First, the primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr), to form a diazonium salt.[11] This diazotization step is highly exothermic and requires strict temperature control (0-5 °C) to prevent premature decomposition of the unstable diazonium salt.[9] In the second step, a copper(I) halide (e.g., CuBr) catalyzes the displacement of the diazonium group (an excellent leaving group as N₂ gas) with a halide.[9] For substrates with low aqueous solubility or for milder conditions, alkyl nitrites like hexyl nitrite can be used in organic solvents.[12]

Caption: Workflow for converting the aniline to a halide for subsequent use.
Protocol 2: One-Pot Synthesis of N-(3-Bromo-4-fluorophenyl)-2-ethoxyacetamide

This metal-free protocol is adapted from methods designed for the clean conversion of anilines to aryl bromides.[13][14][15]

Materials & Reagents:

  • N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (1.0 mmol, 1.0 equiv)

  • Sodium nitrite (NaNO₂, 5.0 mmol, 5.0 equiv)

  • Bromotrichloromethane (BrCCl₃, 2.0 mmol, 2.0 equiv)

  • Acetic acid (catalytic amount)

  • Dichloromethane (CH₂Cl₂, 5 mL)

  • Water (5 mL)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide, dichloromethane, water, and a catalytic amount of acetic acid.

  • Addition of Reagents: Add bromotrichloromethane to the biphasic mixture. Cool the flask in an ice bath to 0 °C.

  • Diazotization/Halogenation: Slowly add solid sodium nitrite in portions over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Vigorous nitrogen evolution will be observed.

  • Monitoring: Monitor the reaction by TLC until the starting aniline is fully consumed.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Washing & Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and then brine (15 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-bromo-4-fluorophenyl)-2-ethoxyacetamide.

Section 3: Suzuki-Miyaura Cross-Coupling

With the halogenated intermediate in hand, Suzuki-Miyaura coupling can be performed to form a C-C bond with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters.[16] This reaction is one of the most powerful and widely used methods for constructing biaryl scaffolds.[17]

Scientific Rationale: Catalyst Selection for Aryl Halides

The reactivity of aryl halides in the Suzuki-Miyaura reaction follows the trend I > Br > Cl, which is inversely related to the C-X bond dissociation energy.[16] For aryl bromides, a variety of palladium catalysts are effective. Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, dtbpf) are often used to promote the oxidative addition step, which is typically rate-limiting.[4][18] A suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[16]

pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n pd0->oa_complex trans_complex Transmetalation Complex (Ar-Pd(II)-Ar')L_n oa_complex->trans_complex inv1 oa_complex->inv1 trans_complex->pd0 Reductive Elimination product Coupled Product (Ar-Ar') byproduct X-B(OH)₂ + Base arx Aryl Halide (Ar-X) (Our Halogenated Intermediate) boronic Boronic Acid (Ar'B(OH)₂) base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general method for the coupling of N-(3-bromo-4-fluorophenyl)-2-ethoxyacetamide with a representative arylboronic acid.

Materials & Reagents:

  • N-(3-bromo-4-fluorophenyl)-2-ethoxyacetamide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL) and Water (1 mL)

  • Reaction vessel suitable for heating under an inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a reaction vessel, add N-(3-bromo-4-fluorophenyl)-2-ethoxyacetamide, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Work-up: After completion, cool the reaction to room temperature and dilute with water (10 mL) and ethyl acetate (15 mL).

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography.

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterAryl BromideAryl Chloride
Catalyst (mol%) Pd(dppf)Cl₂ (3)Pd₂(dba)₃ (2) / XPhos (4)
Base K₂CO₃K₃PO₄
Solvent Dioxane/H₂O (4:1)1,4-Dioxane or t-BuOH
Temperature (°C) 90-100100-120
Typical Time (h) 2-1212-24
Note: Aryl chlorides are less reactive and typically require more active catalyst systems and higher temperatures.[16][18]

Section 4: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction enables the coupling of the synthesized N-(3-bromo-4-fluorophenyl)-2-ethoxyacetamide with alkenes to form substituted olefins, another critical transformation in organic synthesis.[19][20][21]

Scientific Rationale: Key Parameters for the Heck Reaction

The Heck reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene in the presence of a base.[22] The key steps are oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[22] For aryl bromides, simple palladium sources like Pd(OAc)₂ are often sufficient. The choice of base (e.g., an inorganic base like K₂CO₃ or an organic amine base like triethylamine) and solvent (typically polar aprotic, like DMF or DMA) can significantly influence the reaction's efficiency and selectivity.[21][23]

pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n pd0->oa_complex pi_complex Alkene π-Complex oa_complex->pi_complex insertion_complex Migratory Insertion Product pi_complex->insertion_complex hydride_complex Hydrido-Pd Complex (H-Pd(II)-X)L_n insertion_complex->hydride_complex product Coupled Product (Substituted Alkene) hydride_complex->pd0 Reductive Elimination bh [Base-H]⁺X⁻ arx Aryl Halide (Ar-X) (Our Halogenated Intermediate) alkene Alkene base Base

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Protocol 4: Mizoroki-Heck Reaction with an Acrylate

This protocol outlines a general procedure for the coupling of N-(3-bromo-4-fluorophenyl)-2-ethoxyacetamide with ethyl acrylate.

Materials & Reagents:

  • N-(3-bromo-4-fluorophenyl)-2-ethoxyacetamide (1.0 mmol, 1.0 equiv)

  • Ethyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Sodium acetate (NaOAc, 2.0 mmol, 2.0 equiv)

  • Tetrabutylammonium chloride (TBAC, 1.0 mmol, 1.0 equiv)

  • N,N-Dimethylformamide (DMF, 10 mL)

  • Reaction vessel suitable for heating under an inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, add N-(3-bromo-4-fluorophenyl)-2-ethoxyacetamide, NaOAc, TBAC, and Pd(OAc)₂.

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by ethyl acrylate via syringe.

  • Reaction Conditions: Heat the mixture in a preheated oil bath at 100-120 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Table 3: Recommended Conditions for Mizoroki-Heck Reaction
ParameterAryl BromideAryl Iodide
Catalyst (mol%) Pd(OAc)₂ (1-2)PdCl₂(PPh₃)₂ (2)
Base NaOAc or K₂CO₃Et₃N (Triethylamine)
Solvent DMF or DMAAcetonitrile or DMF
Temperature (°C) 100-14080-100
Typical Time (h) 12-406-24
Note: Conditions can vary significantly based on the specific alkene coupling partner.[21][22][23]

References

  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521. [Link]

  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. PMC. [Link]

  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC. [Link]

  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. ACS Publications. [Link]

  • Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. [Link]

  • Marigo, N., et al. (2023). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ResearchGate. [Link]

  • D'Elia, V., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]

  • Reddy, B. V. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Gallou, F., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). OrgoSolver. [Link]

  • Schmalz, H.-G., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications. [Link]

  • Liu, Q., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. RSC Publishing. [Link]

  • Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • Kumar, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Vaghi, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Wang, X., et al. (2025). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. PMC. [Link]

  • Smith, C. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • Chatani, N., et al. (2020). Ruthenium-Catalyzed Carbonylative Coupling of Anilines with Organoboranes by the Cleavage of Neutral Aryl C–N Bond. ACS Publications. [Link]

  • Guan, C., et al. (2019). Buchwald‐Hartwig amination of aryl fluorosulfates with aniline using either palladium or nickel as catalyst. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Navickas, A., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Li, J.-H., et al. (2010). Palladium-catalyzed cross-coupling of electron-poor terminal alkynes with arylboronic acids under ligand-free and aerobic conditions. PubMed. [Link]

  • Nolan, S. P., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Who we serve. [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Waterloo. [Link]

  • Cox, C., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Hu, Y., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. ACS Publications. [Link]

  • Journal of Synthetic Chemistry. (2023). Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions. Journal of Synthetic Chemistry. [Link]

  • Abdelsalam, M., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • Indelicato, S., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

Sources

Method

Topic: A Framework for In Vivo Formulation and Dosing of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (A Model NCE)

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive framework for d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for developing robust and reproducible in vivo dosing strategies for novel chemical entities (NCEs), using N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide as a representative model compound. Due to the limited publicly available physicochemical data for this specific molecule, this guide emphasizes the foundational principles and systematic workflows required to advance a new compound through preclinical evaluation. We detail critical pre-formulation characterization, a tiered strategy for vehicle selection for both oral and intravenous administration, and step-by-step protocols for formulation preparation and in vivo procedures. The causality behind each strategic decision is explained to empower researchers to overcome common challenges, such as poor solubility, and ensure the generation of high-quality, reliable preclinical data.

Foundational Pre-formulation Characterization

Before any in vivo study, a thorough understanding of the compound's physicochemical properties is paramount.[1] This initial characterization dictates the entire formulation strategy and is the most critical step in avoiding costly delays and flawed study outcomes. The primary objective is to identify liabilities, such as poor solubility or instability, that must be addressed to achieve adequate drug exposure in animal models.[2][3]

We recommend a standardized panel of pre-formulation assays. The insights gained from these tests form the logical basis for all subsequent formulation decisions.

Table 1: Essential Pre-formulation Parameters

ParameterRecommended Method(s)Significance for In Vivo Formulation Development
Aqueous Solubility Kinetic & Thermodynamic Solubility Assays (e.g., Shake-flask) in bio-relevant media (pH 1.2, 4.5, 6.8)Directly determines if a simple aqueous solution is feasible. Low solubility is a primary driver for enabling formulations (e.g., suspensions, co-solvents, lipid systems).[4][5]
pKa Potentiometric Titration, UV-SpectroscopyIdentifies ionizable groups. For ionizable compounds, pH adjustment can be a powerful tool to dramatically increase solubility.[6][7]
LogP / LogD Shake-flask, HPLCPredicts lipophilicity. High LogP values often correlate with poor aqueous solubility and suggest that lipid-based formulations may be a successful strategy.[2][4]
Melting Point (Mp) Differential Scanning Calorimetry (DSC)Provides information on the crystalline lattice energy. High melting points can indicate strong intermolecular forces that contribute to poor solubility ("brick-dust" molecules).[8]
Solid-State Analysis X-Ray Powder Diffraction (XRPD), Polarized Light MicroscopyDetermines if the compound is crystalline or amorphous and identifies the polymorphic form. This is critical for consistency, as different forms can have different solubilities and stabilities.[2]
Chemical Stability HPLC-based analysis in solution (at various pH values) and solid-state (stressed with heat, light, humidity)Ensures the compound does not degrade in the formulation vehicle or during study execution. Identifies liabilities that may require protective measures (e.g., pH control, protection from light).

A Systematic Approach to Formulation Development

A tiered, data-driven approach is the most efficient method for selecting an appropriate vehicle. The goal is to begin with the simplest formulation possible and only increase complexity as necessitated by the compound's properties and the study's requirements.[9] The choice of administration route—typically oral (PO) or intravenous (IV) for initial pharmacokinetic and efficacy studies—is a primary branching point in the decision-making process.[1]

G Start Pre-formulation Characterization (Table 1) Solubility Aqueous Solubility > 10 mg/mL ? Start->Solubility Route Select Administration Route Solubility->Route Yes Solubility->Route No PO Oral (PO) Route->PO IV Intravenous (IV) Route->IV AqueousPO Simple Aqueous Vehicle (e.g., Saline, PBS) PO->AqueousPO If Solubility 'Yes' ComplexPO Tiered Approach for PO: 1. Suspension 2. Co-solvent Solution 3. Lipid-based System PO->ComplexPO If Solubility 'No' AqueousIV Simple Aqueous Vehicle (e.g., Saline, D5W) + pH adjustment IV->AqueousIV If Solubility 'Yes' ComplexIV Tiered Approach for IV: 1. Co-solvent System 2. Cyclodextrin Complex 3. Nanosuspension IV->ComplexIV If Solubility 'No' FinalPO Final PO Formulation AqueousPO->FinalPO FinalIV Final IV Formulation AqueousIV->FinalIV ComplexPO->FinalPO ComplexIV->FinalIV

Caption: Formulation strategy decision workflow.

Oral Formulation Strategies

Oral administration is the most common and convenient route for preclinical studies.[3] The primary challenge is often overcoming poor solubility to ensure adequate absorption from the gastrointestinal tract.[4]

Table 2: Common Vehicle Systems for Oral Administration in Rodents

Vehicle TypeExample CompositionPrimary Use CaseKey AdvantagesKey Disadvantages & Mitigation
Aqueous Solution 0.9% Saline, Phosphate-Buffered Saline (PBS)Compounds with high aqueous solubility.Physiologically well-tolerated; minimal impact on biology.Not suitable for poorly soluble compounds.
Aqueous Suspension 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween® 80 in waterPoorly soluble, stable compounds.Allows for high dose concentrations; widely used.Risk of non-uniformity and settling; requires particle size control (micronization) and constant agitation.[4][9]
Co-solvent Solution 10% DMSO, 40% PEG 400, 50% SalineCompounds soluble in organic solvents but not water.Homogenous solution ensures dose uniformity; can enhance absorption.[10]Potential for vehicle-induced toxicity or pharmacological effects; risk of precipitation upon gavage into aqueous GI fluid.[6]
Lipid-Based System Corn Oil, Sesame Oil; or Self-Emulsifying Drug Delivery Systems (SEDDS)Highly lipophilic (high LogP) compounds.Can enhance lymphatic absorption and bypass first-pass metabolism; protects compound from degradation.[4]May interfere with certain disease models (e.g., hyperlipidemia); can be complex to prepare.[10]
Intravenous Formulation Strategies

IV formulations bypass absorption barriers, providing 100% bioavailability, which is essential for determining key pharmacokinetic parameters like clearance and volume of distribution.[1] However, the requirements are far more stringent: the formulation must be sterile, particle-free, and compatible with blood to prevent embolism or hemolysis.[7]

Table 3: Common Vehicle Systems for Intravenous Administration in Rodents

Vehicle TypeExample CompositionPrimary Use CaseKey AdvantagesKey Disadvantages & Mitigation
Aqueous Solution 0.9% Saline, 5% Dextrose in Water (D5W)Compounds with high aqueous solubility at physiological pH.Safest and most well-tolerated option.Limited utility for most NCEs due to poor solubility.
pH-Adjusted Solution Saline or D5W with pH adjusted using dilute HCl or NaOHIonizable compounds whose solubility is pH-dependent.Simple and effective way to achieve solubilization.Potential for injection site irritation if pH is non-physiological (<4 or >9); risk of precipitation upon injection and buffering by blood.[7]
Co-solvent Solution ≤10% DMSO, ≤40% PEG 400, in Saline or D5WCompounds requiring a non-aqueous solvent for solubilization.Achieves high drug concentration for poorly soluble compounds.Must carefully manage co-solvent levels to avoid toxicity and hemolysis; must confirm no precipitation upon dilution with plasma in vitro.[1][7]
Cyclodextrin Complex 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterLipophilic compounds that can form an inclusion complex.Significantly enhances solubility; generally well-tolerated.Can be viscosity-limiting at high concentrations; potential for nephrotoxicity with some cyclodextrins upon repeated dosing.[6]

Detailed Experimental Protocols

The following protocols are generalized methodologies. They must be adapted based on the experimentally determined properties of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide. All animal procedures must be approved by and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Protocol 3.1: Preparation of a Micronized Oral Suspension (10 mg/mL)

This protocol is appropriate for a poorly water-soluble compound intended for oral gavage.

Materials:

  • N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide

  • Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween® 80 in sterile water

  • Mortar and pestle (or other micronization equipment)

  • Sterile glass beaker and magnetic stir bar

  • Calibrated pipettes and analytical balance

Procedure:

  • Particle Size Reduction (Crucial Step): If the compound has a crystalline, "brick-dust" nature, reduce particle size to enhance the dissolution rate.[4][5] Triturate the calculated amount of the compound in a mortar and pestle for 5-10 minutes to create a fine, uniform powder.

  • Pre-wetting the Compound: Add a small amount of the vehicle (approx. 10% of the final volume) to the powdered compound. Mix to form a smooth, uniform paste. This step is critical to ensure individual particles are properly wetted and to prevent clumping.

  • Gradual Dilution: Slowly add the remaining vehicle in geometric increments while continuously stirring with a magnetic stirrer.

  • Homogenization: Continue stirring for at least 30 minutes to ensure a homogenous suspension. Visually inspect for any clumps or settled material.

  • Dosing: Prepare the formulation fresh daily. Keep the suspension under constant, gentle agitation (e.g., on a stir plate) during the entire dosing procedure to maintain homogeneity and ensure each animal receives the correct dose. [9]

Protocol 3.2: Preparation of a Co-Solvent Based IV Solution (2 mg/mL)

This protocol is for a compound that is insoluble in water but soluble in a biocompatible co-solvent system.

Materials:

  • N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide

  • Vehicle Components: Dimethyl sulfoxide (DMSO), PEG 400, Sterile Saline (0.9% NaCl)

  • Sterile, sealed vials

  • Sterile 0.22 µm syringe filter

  • Calibrated pipettes and analytical balance

Procedure:

  • Solubilization: In a sterile vial, weigh the required amount of the compound. Add the DMSO (e.g., to 10% of the final volume). Vortex or sonicate until the compound is completely dissolved.[6]

  • Addition of Co-solvent: Add the PEG 400 (e.g., to bring the volume to 50% of the final). Mix thoroughly until the solution is clear.

  • Final Dilution: Slowly add the sterile saline while mixing to reach the final target volume. Observe carefully for any signs of precipitation. If the solution becomes cloudy, the vehicle is not suitable at this concentration.

  • Sterilization: Draw the final solution into a sterile syringe and sterilize it by filtering through a 0.22 µm syringe filter into a final sterile vial.[6] This step is mandatory for all IV formulations.

  • Pre-use Check: Before administration, perform a final visual inspection for clarity and particulates. Also, conduct an in vitro plasma precipitation test by diluting the formulation with control plasma to ensure it will not crash out of solution upon injection.[7]

Protocol 3.3: In Vivo Oral Dosing Procedure (Rodent Gavage)

G Start Properly Restrain Animal (e.g., Scruffing) Measure Measure Gavage Needle: Tip of Nose to Last Rib Start->Measure Insert Gently Insert Needle into Diastema, Advance Along Roof of Mouth Measure->Insert Check Resistance Felt? Insert->Check Administer Slowly Administer Formulation (2-5 seconds) Check->Administer No Stop STOP. Withdraw and Re-attempt. Check->Stop Yes Withdraw Gently Withdraw Needle Administer->Withdraw Observe Observe Animal for Immediate Distress Withdraw->Observe End Return to Cage Observe->End Stop->Insert Re-position

Caption: Step-by-step workflow for the oral gavage procedure.

  • Animal Restraint: Proper restraint is essential for safety. For mice, firmly scruff the animal to immobilize the head and body.[9]

  • Gavage Tube Measurement: Before the first use on an animal, measure the gavage tube from the tip of the animal's nose to the xiphoid process (the last rib) to ensure it can reach the stomach without causing perforation. Mark the tube as a guide.[9]

  • Insertion: Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow the tube as it is advanced. There should be no resistance.[9]

  • Verification: If any resistance is met or the animal exhibits respiratory distress, the tube may be in the trachea. Immediately and gently withdraw the tube and start again.

  • Dose Administration: Once the tube is correctly positioned, slowly depress the syringe plunger to administer the formulation over 2-5 seconds.

  • Withdrawal: Gently remove the gavage tube in one smooth motion.

  • Observation: Briefly monitor the animal for any adverse reactions before returning it to its cage.

In Vivo Study Design & Troubleshooting

The formulation is a tool to achieve a goal: generating meaningful data. The choice of study design and anticipation of common problems are hallmarks of a well-planned preclinical program.

Table 4: Key In Vivo Preclinical Study Types

Study TypePrimary ObjectiveKey Considerations
Dose Range Finding (DRF) / Maximum Tolerated Dose (MTD) To determine the highest dose that can be administered without causing unacceptable toxicity.Typically single-dose, escalating cohorts. Crucial for selecting doses for subsequent studies. Requires a formulation that can be concentrated to high levels.[11]
Pharmacokinetics (PK) To characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.Requires both IV and PO arms to determine oral bioavailability. Involves timed blood sampling to measure drug concentration over time.[12]
Pharmacodynamics (PD) / Efficacy To determine if the compound has the desired biological effect in a disease model.Doses are selected based on PK data to ensure target coverage. The formulation vehicle must be confirmed to have no effect on the disease model itself.

Table 5: Common Formulation & Dosing Problems and Solutions

ObservationPotential Cause(s)Recommended Solution(s)
Compound precipitates from co-solvent vehicle during preparation or upon standing. The solubility limit in the chosen vehicle has been exceeded.Increase the proportion of the primary solvent (e.g., DMSO). Gently warm the solution (if compound is heat-stable). Evaluate a different co-solvent system.[6]
Suspension is too viscous to draw into a syringe or administer via gavage. High concentration of the suspending agent (e.g., methylcellulose) or the compound itself.Use a lower concentration or lower molecular weight suspending agent. Evaluate alternative formulation approaches like a lipid-based system.[6]
Inconsistent plasma exposure (high variability) in orally dosed animals. Poor formulation homogeneity (suspension settling). Precipitation of the compound in the GI tract.Ensure constant stirring of suspensions during dosing. For co-solvent systems, consider a lipid-based formulation (e.g., SEDDS) to improve and maintain solubilization in the gut.[6]
Adverse events at the injection site (IV dosing). Non-physiological pH of the formulation. Precipitation of the compound at the injection site.Adjust formulation pH to be as close to 7.4 as possible. Ensure the vehicle is robust enough to prevent precipitation upon dilution with blood (confirm with in vitro plasma test).[7]

References

  • WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google P
  • Early Formulation - Evotec. (URL: [Link])

  • A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed. (URL: [Link])

  • Considerations in Formulation Development of Injectable Solutions. (URL: [Link])

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. (URL: [Link])

  • Oral Formulation Approaches for Different Stages of Clinical Studies. (URL: [Link])

  • Full article: Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery - Taylor & Francis. (URL: [Link])

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. (URL: [Link])

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (URL: [Link])

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (URL: [Link])

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC. (URL: [Link])

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed. (URL: [Link])

  • CAS#:953888-44-3 | N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide | Chemsrc. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Enhancing Aqueous Solubility of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide

Welcome to the technical support center for N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. As a substituted aromatic amine, N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is anticipated to have limited solubility in neutral aqueous solutions due to its hydrophobic fluorophenyl ring and overall molecular structure. This document provides a series of troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these solubility issues, ensuring the successful progression of your research and development activities.

Understanding the Challenge: Why is N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide Poorly Soluble?

The molecular structure of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide contains both hydrophobic (the fluorophenyl ring) and hydrophilic (the amino and acetamide groups) moieties. The dominance of the hydrophobic portion of the molecule often leads to poor aqueous solubility. It is estimated that 40% to 70% of new chemical entities are poorly soluble in aqueous media, which can significantly hinder their preclinical evaluation and formulation development.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Dissolution Attempts

Q1: I'm having trouble dissolving N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide in water for my initial in vitro assays. What should I try first?

A1: For initial screening, it is common to first attempt dissolution in a small amount of a water-miscible organic solvent before dilution with your aqueous buffer. This is often the simplest and quickest approach.

Recommended Starting Point: Co-Solvent System

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[3][4]

  • Rationale: The co-solvent disrupts the hydrogen bonding network of water and reduces the overall polarity of the solvent system, making it more favorable for the dissolution of non-polar solutes.[5]

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (PEGs)[3][6]

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Weighing: Accurately weigh the desired amount of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide.

  • Initial Solubilization: Add a minimal amount of the chosen co-solvent (e.g., DMSO) to the solid compound. Vortex or sonicate briefly to ensure complete dissolution.

  • Aqueous Dilution: Gradually add your aqueous buffer or media to the co-solvent concentrate with continuous mixing to reach the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent or explore other methods.

Considerations for Co-solvent Use:

Co-solventAdvantagesDisadvantages
DMSO High solubilizing power for a wide range of compounds.Can be toxic to cells at higher concentrations. May interfere with some assays.
Ethanol Less toxic than DMSO. Readily available.May not be as effective as DMSO for highly insoluble compounds.
Propylene Glycol Generally recognized as safe (GRAS).Can increase the viscosity of the solution.
PEGs (e.g., PEG 400) Low toxicity. Can be used in various formulations.Higher viscosity. May not be suitable for all applications.

Q2: I've tried using a co-solvent, but the compound precipitates upon dilution in my aqueous buffer. What is the next logical step?

A2: If a simple co-solvent approach fails, the next step is to investigate the effect of pH on the solubility of your compound. The presence of an amino group in N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide makes its solubility highly dependent on the pH of the solution.

Strategy 2: pH Adjustment

  • Rationale: The amino group on the phenyl ring is basic and can be protonated at acidic pH.[7] This protonation results in the formation of a salt, which is generally more water-soluble than the free base form of the compound.[8]

  • Key Concept: The Henderson-Hasselbalch equation can be used to predict the ionization state of the compound at a given pH, which in turn influences its solubility.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Create a range of buffers with different pH values (e.g., from pH 2 to pH 9).

  • Add excess compound: Add an excess amount of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the solubility of the compound as a function of pH.

Expected Outcome: You should observe a significant increase in solubility at lower pH values where the amino group is protonated.

pH_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Buffers (pH 2-9) B Add Excess Compound A->B to each buffer C Agitate (24-48h) B->C D Separate Solid C->D E Quantify Solute (HPLC) D->E F Plot Solubility vs. pH E->F

Caption: Workflow for determining the pH-solubility profile.

Q3: Adjusting the pH is not compatible with my experimental system. Are there other formulation strategies I can employ?

A3: Yes, if pH modification is not an option, you can explore the use of complexing agents, specifically cyclodextrins.

Strategy 3: Complexation with Cyclodextrins

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble "guest" molecules, like N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide, within their hydrophobic core, forming an inclusion complex.[10] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[9][]

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).

  • Add excess compound: Add an excess amount of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide to each cyclodextrin solution.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 48-72 hours).

  • Separate and quantify: Similar to the pH-solubility study, separate the undissolved solid and quantify the concentration of the dissolved compound in each sample.

  • Plot the data: Plot the solubility of the compound as a function of the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency.

Cyclodextrin_Complexation cluster_system Aqueous System Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin CD->Complex encapsulates

Sources

Optimization

Technical Support Center: Optimizing N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges encountered during the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges encountered during the synthesis of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide.

This two-step synthetic workflow—comprising the acylation of 4-fluoro-3-nitroaniline followed by the chemoselective reduction of the nitro group—presents unique hurdles due to the electronic push-pull effects of the fluoro and nitro substituents. This guide is structured to provide researchers and drug development professionals with field-proven insights, causality-driven explanations, and self-validating protocols to maximize reaction yield and purity.

Visual Synthesis Workflow

Synthesis_Workflow SM 4-Fluoro-3-nitroaniline (Starting Material) Reagent1 2-Ethoxyacetyl chloride + DIPEA / DCM SM->Reagent1 Int1 N-(4-fluoro-3-nitrophenyl)- 2-ethoxyacetamide (Intermediate) SM->Int1 Step 1: Acylation Impurity1 Over-acylated Impurity (Di-acylation) SM->Impurity1 Excess Reagent/Base Reagent2 Fe, NH4Cl, EtOH/H2O (Chemoselective Reduction) Int1->Reagent2 Product N-(3-Amino-4-fluorophenyl)- 2-ethoxyacetamide (Target Product) Int1->Product Step 2: Nitro Reduction Impurity2 Des-fluoro Impurity (Hydrodehalogenation) Int1->Impurity2 Pd/C + H2 (Side Reaction)

Synthesis workflow of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide and common side reactions.

Troubleshooting FAQs

Q1: Why is the conversion rate of 4-fluoro-3-nitroaniline so low during the acylation step, even with an excess of 2-ethoxyacetyl chloride?

Causality: The root cause lies in the severe electronic deactivation of the amine nucleophile. In 4-fluoro-3-nitroaniline, the lone pair on the amine nitrogen is pulled away by the strong electron-withdrawing inductive effect of the para-fluorine atom and the resonance/inductive effects of the ortho-nitro group. Standard weak bases (e.g., K2​CO3​ ) or standard peptide coupling agents (e.g., EDCI/HOBt with 2-ethoxyacetic acid) lack the driving force required to push this reaction to completion. Solution: You must utilize the highly reactive acid chloride (2-ethoxyacetyl chloride) paired with a highly soluble, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or catalytic 4-Dimethylaminopyridine (DMAP) in a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]. DMAP acts as a nucleophilic catalyst, forming a highly electrophilic acylpyridinium intermediate that forces the acylation of the deactivated amine.

Q2: During the nitro reduction step, LC-MS analysis shows a major impurity at [M-18]+. What causes this, and how can it be prevented?

Causality: The [M-18]+ mass shift corresponds to the replacement of the fluorine atom (19 Da) with a hydrogen atom (1 Da), indicating the formation of a des-fluoro impurity. This is a classic case of catalytic hydrodehalogenation. When using standard Palladium on Carbon (Pd/C) with hydrogen gas, the highly active palladium surface not only reduces the nitro group but also inserts into the C-F bond[2][3]. The C-F bond is particularly vulnerable here because it becomes activated by the electron-donating amino group being formed ortho to it. Solution: To achieve strict chemoselectivity, abandon Pd/C. Instead, utilize a single-electron transfer (SET) chemical reduction method, such as Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) in an ethanol/water mixture[4][5]. This SET mechanism exclusively reduces the nitro group and is completely blind to the C-F bond, ensuring 100% chemoselectivity. If catalytic hydrogenation is mandatory for scale-up, use sulfided Platinum on Carbon (Pt/C), which poisons the catalyst against dehalogenation[3].

Q3: How do I prevent over-acylation (di-acylation) during the first step?

Causality: While the initial acylation is slow, the resulting mono-acylated product (an amide) can theoretically undergo a second acylation if the local concentration of the acyl chloride is too high or if the base is overly strong (e.g., NaH). Solution: Strictly control the stoichiometry of 2-ethoxyacetyl chloride to 1.05 - 1.10 equivalents. Add the acyl chloride dropwise at 0∘C to manage the local concentration and exotherm, then allow it to warm to room temperature[1].

Quantitative Data Presentation

The choice of reduction conditions drastically impacts both the overall yield and the purity profile of the final product. The table below summarizes the causality of catalyst selection on the generation of the des-fluoro impurity.

Reduction MethodCatalyst/Reagent LoadingSolvent SystemTemp ( ∘C )Target Yield (%)Des-fluoro Impurity (%)
H2​ , 10% Pd/C 10 wt%Methanol2545%> 40% (High cleavage)
H2​ , 5% Pt/C (Sulfided) 5 wt%Ethyl Acetate2588%< 2%
Fe powder / NH4​Cl 5.0 eq Fe / 2.0 eq NH4​Cl EtOH / H2​O (3:1)8092%Not Detected
Zn dust / AcOH 5.0 eq ZnAcetic Acid2575%Not Detected

Validated Experimental Protocols

The following self-validating protocols are optimized to suppress side reactions and maximize the yield of the target molecule.

Step 1: Synthesis of N-(4-fluoro-3-nitrophenyl)-2-ethoxyacetamide
  • Preparation: Charge a clean, dry, nitrogen-flushed reaction vessel with 4-fluoro-3-nitroaniline (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and catalytic DMAP (0.05 eq). Cool the mixture to 0∘C using an ice bath.

  • Acylation: Dilute 2-ethoxyacetyl chloride (1.1 eq) in DCM (2 volumes). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature strictly below 5∘C to prevent exotherm-induced di-acylation.

  • Propagation: Remove the ice bath, allow the reaction to warm to ambient temperature ( 20−25∘C ), and stir for 4-6 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM. Wash the combined organic layers with 1N HCl (to remove DMAP/DIPEA), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate.

Step 2: Synthesis of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (Chemoselective Iron Reduction)
  • Suspension: Suspend the crude N-(4-fluoro-3-nitrophenyl)-2-ethoxyacetamide (1.0 eq) in a solvent mixture of Ethanol and Water (3:1 v/v, 10 volumes).

  • Reagent Addition: Add Ammonium Chloride ( NH4​Cl , 2.0 eq) and Iron powder (325 mesh, 5.0 eq) directly to the suspension[4].

  • Reduction: Heat the mixture to reflux ( 80∘C ) with vigorous mechanical stirring for 2-3 hours. Note: Vigorous stirring is critical as this is a heterogeneous solid-liquid reaction.

  • Filtration: Once LC-MS confirms the disappearance of the nitro intermediate, cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite® to remove iron oxides and unreacted iron powder[4]. Wash the filter cake thoroughly with hot Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with Ethyl Acetate. Wash the organic phase with brine, dry over MgSO4​ , and evaporate to yield the pure target aniline.

References

  • Insight from Linker Investigations: Discovery of a Novel Phenylbenzothiazole Necroptosis Inhibitor Targeting Receptor-Interacting Protein Kinase 1 (RIPK1) from a Phenoxybenzothiazole Compound with Dual RIPK1/3 Targeting Activity | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • New synthetic strategies for complex functionalized molecular architectures are deeply needed... Source: unimi.it URL:[Link]

  • Immobilized Iron Metal-Containing Ionic Liquid-Catalyzed Chemoselective Transfer Hydrogenation of Nitroarenes into Anilines | ACS Sustainable Chemistry & Engineering Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide Degradation in Solution

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide. This resource is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the degradation of this compound in solution. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and scientific explanations for the observed phenomena.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide.

Q1: What are the most probable causes for the degradation of my N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide solution?

A1: Based on its chemical structure, which contains both an acetamide and a primary aromatic amine functional group, the two most likely degradation pathways are:

  • Hydrolysis: The acetamide bond can be cleaved by acid or base-catalyzed hydrolysis, especially with prolonged heating.[1][2][3] This will break the molecule into 3-amino-4-fluorophenol and ethoxyacetic acid.

  • Oxidation: The primary aromatic amine group is susceptible to oxidation.[4][5] This process can be catalyzed by air (oxygen), metal ions, or light, and may lead to the formation of colored products, including complex oligomers and polymers.[6][7]

Q2: My solution of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide has changed color. What does this indicate?

A2: A color change, often to yellow, brown, or even blue, is a strong indicator of the oxidation of the aromatic amine moiety.[8] Primary aromatic amines can oxidize to form colored products like nitroso or azo compounds, and can also polymerize.[6][7] This is often accelerated by exposure to air and/or light.

Q3: What are the best general practices for preparing and storing solutions of this compound to minimize degradation?

A3: To ensure the stability of your compound in solution, we recommend the following precautions:

  • Use High-Purity Solvents: Use freshly opened, HPLC-grade or equivalent solvents to minimize contaminants that could catalyze degradation.

  • Control pH: Prepare solutions in a neutral, buffered medium (pH ~6-7.5) if compatible with your experimental design. Avoid strongly acidic or alkaline conditions, as these will promote hydrolysis.[1][3]

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[9][10] Aromatic amines are known to be light-sensitive.[8]

  • De-gas Solvents: To minimize oxidation, sparge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Store the final solution under an inert atmosphere if possible.

  • Low Temperature Storage: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow the rate of all potential degradation reactions.

Q4: How can I quickly assess if my compound has degraded?

A4: The most straightforward method is High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram of a freshly prepared standard solution to your sample. A significant decrease in the area of the main peak, along with the appearance of new peaks, indicates degradation. A simple visual inspection for color change can also be a preliminary indicator of oxidative degradation.

Section 2: Core Troubleshooting Guide

This guide is structured around common problems observed during experiments.

Problem: Significant Loss of Parent Compound Peak in HPLC Analysis

A reduction in the peak area or height of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is a clear sign of degradation. The following workflow will help you identify the cause.

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Troubleshooting workflow for parent compound loss.

Potential Cause A: Hydrolysis

  • Why it happens: The amide bond in your molecule is susceptible to cleavage by water, a reaction that is significantly accelerated by acidic or basic conditions.[2][3] In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[2] In basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[1][2]

  • How to confirm:

    • Measure the pH of your solution. If it is outside the neutral range (e.g., <5 or >8), hydrolysis is highly likely.

    • Perform a forced degradation study (see Protocol 3.1 ) by treating a fresh sample with dilute acid (e.g., 0.1 M HCl) and another with dilute base (e.g., 0.1 M NaOH).

    • Analyze these stressed samples by HPLC. If one of the new peaks in your degraded sample matches the major peak formed under acidic or basic stress, you have confirmed hydrolysis.

Potential Cause B: Oxidation

  • Why it happens: The primary aromatic amine is electron-rich and can be easily oxidized, especially by atmospheric oxygen.[4] This can lead to a variety of products, including hydroxylamines, nitroso compounds, or even polymeric structures.[4][6] This process can be auto-catalytic and is often accompanied by a color change.

  • How to confirm:

    • Visually inspect your solution. Is there a yellow, brown, or other color that was not present initially?

    • Perform a forced degradation study using an oxidizing agent like 3% hydrogen peroxide (see Protocol 3.1 ).

    • Analyze the oxidized sample by HPLC. Compare the resulting chromatogram to that of your degraded sample. A match in retention times for the new peaks strongly suggests oxidation is the cause.

Potential Cause C: Photodegradation

  • Why it happens: Aromatic amines can absorb UV and visible light, which can promote them to an excited state. This excited molecule can then react with oxygen or other species in the solution, leading to degradation.[8][9]

  • How to confirm:

    • Review your handling procedures. Were the solutions exposed to ambient lab light or direct sunlight for extended periods?

    • Conduct a photostability stress test (see Protocol 3.1 ). Expose a solution to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare it to a control sample kept in the dark.

    • If the light-exposed sample shows degradation similar to your problematic sample, while the dark control remains stable, photodegradation is the culprit.

Section 3: Diagnostic Workflows & Protocols
Protocol 3.1: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for systematically identifying potential degradation pathways and developing stable formulations.

Objective: To intentionally degrade N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide under various stress conditions to identify its degradation products and pathways.

Materials:

  • N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • pH meter, volumetric flasks, HPLC vials

  • Heating block or water bath

  • Photostability chamber or a controlled UV/Vis light source

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile/water.

  • Set up Stress Conditions (in separate, clearly labeled vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Take 2 mL of the stock solution.

    • Photolytic Stress: Take 2 mL of the stock solution and place it in a clear vial.

    • Control: Take 2 mL of the stock solution and wrap the vial in aluminum foil.

  • Incubation:

    • Place the Acid, Base, Oxidation, and Thermal vials in a heating block at 60 °C for 24 hours (or a time sufficient to achieve ~10-20% degradation).

    • Place the Photolytic Stress vial and the Control vial in a photostability chamber or under a light source at room temperature for 24 hours. The control vial should be placed right next to it, but shielded from light.

  • Sample Quenching and Preparation:

    • After incubation, allow all vials to cool to room temperature.

    • Acid/Base Samples: Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively. For example, add 1 mL of 0.1 M NaOH to the acid sample and 1 mL of 0.1 M HCl to the base sample.

    • All Samples: Dilute all samples (including the control) to a suitable final concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by HPLC-UV. Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

Section 4: Data Interpretation
Table 1: Summary of Stress Conditions and Expected Degradation Pathways
Stress ConditionPrimary MechanismExpected Major DegradantsSecondary Observations
Acidic (0.1 M HCl) Hydrolysis[1][3]3-Amino-4-fluorophenylamine + Ethoxyacetic acidLoss of parent peak, new early-eluting peaks.
Alkaline (0.1 M NaOH) Hydrolysis[1][3]3-Amino-4-fluorophenylamine + Ethoxyacetate saltLoss of parent peak, new early-eluting peaks.
Oxidative (H₂O₂) Oxidation[4][5]N-Oxides, Nitroso/Nitro derivatives, Dimers/OligomersSolution may turn yellow/brown.[6] Multiple new peaks may appear.
Photolytic (UV/Vis) Photodegradation[8][9]Complex mixture, often involving oxidation productsSolution may change color.
Thermal (Heat) General Rate IncreaseMay accelerate slow hydrolysis or oxidationDegradation profile may be a mix of other pathways.
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// Connections parent:f0 -> hydrolysis [label="Cleavage"]; parent:f1 -> oxidation [label="Reaction"]; hydrolysis -> hydro_prod; oxidation -> ox_prod; }

Primary degradation pathways of the molecule.
Section 5: References
  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023, March 12). Retrieved from

  • Oxidation of Secondary and Primary Amines. (n.d.). Retrieved from

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023, February 9). Molecules. Retrieved from

  • Oxidation of Aromatic Primary Amines with Silver (I). (1983). Journal of the Chemical Society of Pakistan. Retrieved from

  • What is the mechanism of Acetamide? - Patsnap Synapse. (2024, July 17). Retrieved from

  • 22.7: Amide Chemistry. (2020, May 30). Chemistry LibreTexts. Retrieved from

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). Journal of the Iranian Chemical Society. Retrieved from

  • Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. (2024, December 16). Angewandte Chemie International Edition. Retrieved from

  • Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. (n.d.). Retrieved from

  • Hydrolysis of Acetamide on Low-Index CeO 2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. (n.d.). ACS Catalysis. Retrieved from

  • Nitro compound synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from

  • Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. (n.d.). New Journal of Chemistry. Retrieved from

  • Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. (2025, November 27). ResearchGate. Retrieved from

  • The photo-oxidation of an aromatic amine studied by flash photolysis. (1965). Proceedings of the Royal Society A. Retrieved from

Sources

Optimization

Reducing byproduct impurities in N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide crystallization

Welcome to the technical support resource for the crystallization of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide. As a critical intermediate in pharmaceutical synthesis, achieving high purity is not merely a procedural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the crystallization of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide. As a critical intermediate in pharmaceutical synthesis, achieving high purity is not merely a procedural step but a cornerstone of process reliability and final product quality.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize crystallization processes, ensuring the consistent removal of byproduct impurities.

Frequently Asked Questions (FAQs)

Q1: Why is crystallization the preferred purification method for N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide?

Crystallization is a highly selective and efficient purification technique, particularly for pharmaceutical intermediates.[2][3] It leverages differences in solubility between the target compound and impurities. When a hot, saturated solution is cooled, the solubility of the target compound decreases, forcing it to form a highly ordered, pure solid crystal lattice. Most impurities, being present in lower concentrations or having different solubility profiles, remain in the solution (mother liquor), allowing for their effective removal through filtration.[4][5] This method is scalable and often more cost-effective than chromatographic techniques for large quantities.

Q2: What are the most critical parameters influencing the purity of my final crystalline product?

The purity of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide crystals is primarily governed by a few key parameters:

  • Solvent System: The choice of solvent is paramount. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while having the opposite solubility profile for key impurities.

  • Cooling Rate: The rate at which the saturated solution is cooled directly impacts crystal growth and purity. Slower cooling rates generally produce larger, purer crystals by giving molecules time to orient correctly and exclude impurities from the lattice.[6][7][8]

  • Supersaturation Level: This is the driving force for crystallization. If supersaturation is too high (e.g., from rapid cooling or excessive solvent evaporation), the compound may precipitate as an amorphous solid or form small, impure crystals that trap mother liquor.[9]

  • pH of the Solution: The presence of a basic amino group on the phenyl ring means that the compound's solubility is pH-dependent. Adjusting the pH can be a powerful tool to enhance the solubility difference between the product and acidic or basic impurities.[10][11]

Q3: What are the likely impurities I might encounter in my crude N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide?

Impurities can originate from various sources in the synthetic process. Common classes include:

  • Unreacted Starting Materials: Such as 4-fluoro-3-nitroaniline (if the reduction step was incomplete) or 2-ethoxyacetyl chloride.

  • Reaction Byproducts: These can include isomers formed during synthesis, products of side reactions, or degradation products. Structurally similar impurities are often the most challenging to remove via crystallization because they can be incorporated into the crystal lattice.[12]

  • Residual Solvents and Reagents: Solvents from the reaction or previous steps that become trapped in the crystal.[1]

Q4: Which analytical techniques are best for assessing the purity of my crystallized product?

A multi-faceted approach is recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying the purity of the main compound and detecting trace impurities.[13][14]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to get a rapid assessment of purity and to monitor the progress of the crystallization.

  • Mass Spectrometry (MS): Used in conjunction with chromatography (LC-MS) to identify the chemical structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help identify and quantify impurities if their signals do not overlap with the product's signals.

Troubleshooting Guide: From Impure Crystals to High-Purity Product

This guide addresses common issues encountered during the crystallization of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide.

Logical Flow for Troubleshooting Crystallization Issues

G start Problem Observed p1 Low Purity / High Impurity Profile start->p1 p2 Product 'Oils Out' / Amorphous Solid start->p2 p3 Low Yield start->p3 c1a Possible Cause: Inappropriate Solvent System p1->c1a c1b Possible Cause: Cooling Rate Too Fast p1->c1b c1c Possible Cause: Structurally Similar Impurities p1->c1c c2a Possible Cause: Excessive Supersaturation p2->c2a c2b Possible Cause: Crystallization Inhibitors Present p2->c2b c3a Possible Cause: High Solubility in Mother Liquor p3->c3a c3b Possible Cause: Premature Crystallization p3->c3b r1a Action: Perform Solvent Rescreening c1a->r1a r1b Action: Implement a Slower, Controlled Cooling Profile c1b->r1b r1c Action: Adjust pH or Change Solvent Polarity to Alter Selectivity c1c->r1c r2a Action: Reduce Concentration, Slow Down Cooling/Anti-Solvent Addition c2a->r2a r2b Action: Use Seeding, Consider Pre-purification (e.g., Charcoal) c2b->r2b r3a Action: Add Anti-Solvent, Reduce Final Temperature c3a->r3a r3b Action: Use Hot Filtration Technique c3b->r3b

Caption: A decision tree for troubleshooting common crystallization problems.

Problem 1: Low Purity Despite Successful Crystallization

You obtain well-formed crystals, but HPLC analysis reveals an unacceptably high level of one or more impurities.

  • Possible Cause A: Inappropriate Solvent System

    • Expertise & Experience: The cornerstone of purification by crystallization is the solubility differential between your product and its impurities.[4] If an impurity has a solubility profile very similar to your product in the chosen solvent, it will inevitably co-crystallize. The goal is to find a solvent where the impurity is either highly soluble at all temperatures (remaining in the mother liquor) or very insoluble (allowing for removal via hot filtration).[5]

    • Trustworthy Protocol: Systematic Solvent Screening

      • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

      • Solvent Addition: To each tube, add a different candidate solvent (e.g., isopropanol, ethyl acetate, toluene, acetone, water, or mixtures) dropwise at room temperature until the solid just dissolves. Note the approximate solubility at room temperature.

      • Heating: If the solid does not dissolve at room temperature after adding ~1 mL, heat the mixture gently in a water bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid dissolves completely.

      • Cooling: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

      • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent is one that dissolves the crude material completely when hot but yields a large amount of crystalline solid upon cooling.

      • Validation: Filter the crystals from the most promising solvent systems and analyze both the crystals and the mother liquor by TLC or HPLC to determine which system provided the best separation.

Solvent/SystemSolubility (Hot)Solubility (Cold)Crystal Formation & QualityPurity Improvement (vs. Crude)
IsopropanolHighModerateFine needles, moderate yieldLow
Ethyl AcetateHighLowLarge plates, good yieldHigh
Toluene/HeptaneModerateVery LowDense prisms, high yieldExcellent
Acetone/WaterHighLowSmall prisms, good yieldModerate to High
  • Possible Cause B: Cooling Rate is Too Fast

    • Expertise & Experience: Crystal growth is a kinetic process. When a solution is cooled too quickly, the high level of supersaturation forces molecules to leave the solution rapidly.[6] This rapid precipitation doesn't allow sufficient time for the molecules to arrange into a perfect lattice, leading to the entrapment of impurities and mother liquor within the crystal structure.[7][15] A slower, controlled cooling process is almost always superior for achieving high purity.[8]

    • Authoritative Recommendation: Implement a linear or staged cooling profile. For laboratory scale, this can be achieved by allowing the heated flask to cool slowly in an insulated bath (e.g., a beaker of hot water or a dewar flask) rather than exposing it directly to ambient air or an ice bath. For pilot and production scales, this requires precise control of the reactor jacket temperature. A typical starting point is a cooling rate of 5-10 °C per hour.[12]

Problem 2: Product "Oils Out" or Precipitates as an Amorphous Solid

Instead of forming distinct crystals, the product separates as a liquid (oiling out) or a non-crystalline powder.

  • Possible Cause A: Excessive Supersaturation

    • Expertise & Experience: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit to such a great extent that it phase-separates as a liquid before it has a chance to nucleate and grow as a solid. This is common when a very hot, highly concentrated solution is cooled too quickly or when a large volume of anti-solvent is added at once.

    • Authoritative Recommendation:

      • Reduce Concentration: Re-heat the mixture to dissolve the oil, then add 10-20% more solvent. Allow it to cool more slowly.

      • Slow Down Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the solution at a slightly elevated temperature, allowing the solution to remain clear before cooling.

      • Introduce Seed Crystals: Add a few tiny crystals of pure product at a temperature where the solution is just saturated.[9] This provides a template for ordered growth and can bypass the kinetic barrier to nucleation, preventing oiling out.

  • Possible Cause B: Presence of Impurities Inhibiting Crystallization

    • Expertise & Experience: Some impurities, even at low levels, can interfere with the crystallization process by adsorbing to the surface of growing nuclei, preventing the formation of an ordered crystal lattice.[16] Colored impurities are particularly notorious for this.

    • Trustworthy Protocol: Activated Charcoal Treatment

      • Dissolve the crude product in the chosen solvent at an elevated temperature.

      • Add a small amount of activated charcoal (typically 1-2% by weight of the solute). Caution: Add charcoal to a slightly cooled solution to avoid violent boiling.

      • Hold the mixture at the elevated temperature for 5-15 minutes with gentle stirring.

      • Perform a hot filtration to remove the charcoal and any other insoluble impurities.[3]

      • Allow the purified, hot filtrate to cool slowly to induce crystallization.

Visualizing Impurity Incorporation

Understanding how impurities compromise your product is key to preventing it.

G cluster_0 Growing Crystal cluster_1 Mother Liquor crystal Pure Crystal Lattice Product Molecule Product Molecule Product Molecule impurities Impurity Molecules inc Inclusion: Impurity trapped inside the lattice impurities->inc Rapid Growth ads Adsorption: Impurity stuck to crystal surface impurities->ads Surface Interaction sol Solid Solution: Impurity substitutes product in lattice impurities->sol Structural Similarity solvent Solvent inc->crystal:p2 ads->crystal:f1 sol->crystal:p3

Caption: Mechanisms of impurity incorporation into a growing crystal lattice.

References

  • Reddit. (2020, March 16).
  • Jiang, S., et al. (2016, August 10). Process Parameters in the Purification of Curcumin by Cooling Crystallization.
  • Nasution, Z., et al. (2020). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
  • Tianming Pharmaceuticals. (2025, December 26).
  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
  • SOP: CRYSTALLIZATION. Department of Chemistry, University of Toronto.
  • Effect of cooling rate on the purity and yield of the coarse crystal.
  • Chakkarwar, A. (n.d.).
  • Li, Y., et al. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.
  • 3.3.
  • Nichols, L. (2022, April 7). 3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts.
  • York, P., et al. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Elsevier Science B.V.
  • Ó’Ciardha, C., et al. (2021).
  • Bucar, D., et al. (2014). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm (RSC Publishing).
  • Pal, A., & Lahiri, S. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
  • Summary of analytical methods for detecting amino acid impurities.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • N-(3-CL-4-FLUOROPHENYL)-2-((4-((2-HYDROXYBENZYLIDENE)AMINO)PHENYL)THIO)ACETAMIDE. Sigma-Aldrich.
  • Al-Qaisi, Z., et al. (2022, November 21). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI.
  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • Yamaguchi, H., et al. (2008, May 15). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PubMed.
  • An investigation of the effects of varying pH on protein crystallization screening. CrystEngComm (RSC Publishing).
  • Analytical Methods for Amino Acids. Shimadzu.
  • Bena, M., et al. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. CrystEngComm (RSC Publishing).
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC.
  • Vijayakumar, S., et al. (2014). Synthesis , Growth and Characterization of N-( 3-Nitrophenyl ) Acetamide Crystal-Find it Optical Uses. Semantic Scholar.
  • Acetamide Impurities. BOC Sciences.
  • N-(4-Methoxy-3-nitrophenyl)acetamide. PMC.
  • Acetamide, N-(3-amino-4-methylphenyl)- Properties. EPA.
  • Sharma, G.V.R., et al. (2017, December 15). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
  • Recent trends in analytical methods for the determination of amino acids in biological samples. PubMed.
  • N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide. (2025, October 10). Chemsrc.
  • Tran, P., et al. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
  • Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry.

Sources

Troubleshooting

Technical Support Center: N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide Stability Testing and Storage Optimization

Welcome to the technical support center for N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on stability testing and storage optimization for this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Introduction to the Stability of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide possesses two primary functional groups susceptible to degradation: an aromatic amine and an acetamide linkage. Aromatic amines are known to be sensitive to oxidation, which can be accelerated by light and heat, while the amide bond is susceptible to hydrolysis under both acidic and basic conditions.[1][2] The presence of a fluorine atom on the phenyl ring may also influence the molecule's electronic properties and, consequently, its degradation profile.[3][4]

This guide will walk you through the necessary steps to identify potential degradation pathways, establish a stability-indicating analytical method, and determine optimal storage conditions to ensure the integrity of your N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide samples.

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: What are the primary degradation pathways for N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis of the amide bond: This can occur under both acidic and basic conditions, cleaving the molecule into 3-Amino-4-fluorophenol and 2-ethoxyacetamide.[1][5]

  • Oxidation of the aromatic amine: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinone-imines, and can also result in polymerization.[2][6][7]

Photodegradation is also a potential concern for aromatic amines and should be investigated.[8][9]

Q2: What are the initial recommended storage conditions for this compound?

A2: To minimize degradation, N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide should be stored in a cool, dry, and dark place.[10] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxidation, especially for long-term storage.[10][11][12] Use of amber vials or light-blocking containers is recommended to prevent photodegradation.[10]

Forced Degradation Studies

Q3: Why do I need to perform forced degradation studies?

A3: Forced degradation studies (also known as stress testing) are essential for several reasons:

  • To identify likely degradation products and establish degradation pathways.

  • To demonstrate the specificity of your analytical method, ensuring it can separate the parent compound from its degradants (a stability-indicating method).

  • To gain insight into the intrinsic stability of the molecule.[3][13][14][15][16]

These studies are a regulatory expectation, as outlined in the ICH Q1A(R2) guidelines.[2][17][18][19][20]

Q4: What conditions should I use for a forced degradation study of this compound?

A4: A typical forced degradation study should include the following conditions, based on ICH guidelines:[3][15]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo induce hydrolysis of the amide bond.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo induce hydrolysis of the amide bond.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo promote oxidation of the aromatic amine.
Thermal Degradation Solid-state at 80°C for 48 hoursTo assess the impact of heat on the solid compound.
Photostability Expose solid and solution to light (ICH Q1B)To evaluate light sensitivity.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged appropriately.[15]

Analytical Method

Q5: What type of analytical method is suitable for stability testing of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable choice.[21][22][23][24] A reversed-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and a phosphate or formate buffer is a good starting point.[2][25] UV detection is typically suitable for this chromophoric molecule.

Troubleshooting Guide

Problem 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough, or the duration of the study is too short.

  • Solution: Increase the temperature, concentration of the stressor (e.g., acid, base, or oxidizing agent), or the duration of the study. However, be cautious not to use overly aggressive conditions that could lead to secondary degradation or unrealistic degradation pathways.[13]

Problem 2: The sample shows significant degradation (>20%) immediately after preparation.

  • Possible Cause: The compound may be highly unstable in the chosen solvent or under ambient light and temperature.

  • Solution:

    • Prepare samples immediately before analysis.

    • Use a mobile phase or a diluent with a pH closer to neutral.

    • Protect the sample from light by using amber vials and keeping it in a dark place.

    • Perform sample preparation and analysis at a controlled, cool temperature.

Problem 3: Poor peak shape or resolution in the HPLC chromatogram.

  • Possible Cause: The mobile phase composition, pH, or column chemistry may not be optimal for separating the parent compound from its degradation products.

  • Solution:

    • Adjust the mobile phase pH. For an amine-containing compound, a slightly acidic pH (e.g., 3-4) can improve peak shape.

    • Modify the gradient profile to improve the separation of closely eluting peaks.

    • Try a different column chemistry (e.g., a phenyl-hexyl or a different C18 column).

    • Ensure the sample diluent is compatible with the mobile phase.

Problem 4: The mass balance of the stability study is not within the acceptable range (e.g., 98-102%).

  • Possible Cause:

    • Some degradation products may not be detected by the UV detector at the chosen wavelength.

    • Degradants may be non-volatile or not elute from the column.

    • The response factors of the degradation products may be significantly different from the parent compound.

  • Solution:

    • Use a photodiode array (PDA) detector to analyze the peak purity and identify the optimal detection wavelength for all components.

    • If available, use a mass spectrometer (LC-MS) to identify and quantify all degradation products.

    • Check for the possibility of precipitation in the sample.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to performing a forced degradation study on N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide.

1. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature.
  • Thermal Degradation (Solid): Place a small amount of the solid compound in a vial and heat at 80°C.
  • Photostability: Expose both the solid compound and the stock solution to a light source according to ICH Q1B guidelines.

3. Time Points:

  • Sample at initial (t=0), 6, 12, 24, and 48 hours. For thermal and photostability, the duration may be longer.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
  • Dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
  • Analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm (or as determined by PDA)

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose Thermal Thermal (Solid, 80°C) Stock->Thermal Expose Photo Photostability (ICH Q1B) Stock->Photo Expose Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization/ Dilution Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC

Caption: Workflow for the forced degradation study of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent N-(3-Amino-4-fluorophenyl)- 2-ethoxyacetamide Amine 3-Amino-4-fluorophenol Parent->Amine Acid/Base Acetamide 2-Ethoxyacetamide Parent->Acetamide Acid/Base QuinoneImine Quinone-imine Derivative Parent->QuinoneImine Oxidizing Agent/Light Polymer Polymeric Products QuinoneImine->Polymer

Caption: Potential degradation pathways of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide.

References

  • Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PMC. (2022, March 5). National Center for Biotechnology Information. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. (2021, July 22). ACS Publications. [Link]

  • ICH Q1A(R2) Stability Testing Guidelines. (n.d.). Scribd. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). GMP-Verlag. [Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. (2013). Electrochimica Acta, 87, 732-739. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. [Link]

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023, March 12). YouTube. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014, April 20). YouTube. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. (2020). Frontiers in Chemistry, 8, 589. [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2023, January 4). MDPI. [Link]

  • How We Handle Air Sensitive Samples. (n.d.). Momentum Transfer. [Link]

  • Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. (2020). Journal of Hazardous Materials, 387, 122000. [Link]

  • Studies on Oxidation-Reduction Mechanism. II. The Anodic Oxidation of p-Aminophenol. (1951). Journal of the American Chemical Society, 73(1), 222–225. [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2015). ResearchGate. [Link]

  • Hydrolysis of Amides. (n.d.). University of Calgary. [Link]

  • Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants. (2014). Food Additives & Contaminants: Part A, 31(9), 1598-1604. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. [Link]

  • The photo-oxidation of an aromatic amine studied by flash photolysis. (1965). Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 287(1410), 363-380. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International. [Link]

  • Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. (2019). New Journal of Chemistry, 43(1), 323-330. [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. [Link]

  • Development and validation of stability indicating HPLC method: A review. (2016). ResearchGate. [Link]

  • Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO2. (2025, November 27). ResearchGate. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Triplet sensitisation and back reduction both play important roles in the environmental fate of aromatic amines. (2026, February 5). Journal of Environmental Chemical Engineering. [Link]

Sources

Optimization

Technical Support Center: Resolving LC-MS Peak Tailing for N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, understand, and resolve peak tailing issues specific to N-(3-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, understand, and resolve peak tailing issues specific to N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide .

Because this molecule contains a primary aniline group, it presents specific chromatographic challenges. This guide bypasses generic advice to focus on the exact physicochemical causality of your peak shape degradation, providing self-validating protocols to restore assay integrity.

Diagnostic Logic: Isolating the Root Cause

Before altering your chemistry, you must definitively isolate whether the tailing is a systemic hardware issue or a localized chemical interaction. Follow this diagnostic logic path:

DiagnosticWorkflow Start Observe Peak Tailing for N-(3-Amino-4-fluorophenyl)- 2-ethoxyacetamide CheckAll Do ALL peaks in the chromatogram tail? Start->CheckAll AllTail Yes: All Peaks Tail CheckAll->AllTail   Yes    SomeTail No: Only the Basic Amine Tails CheckAll->SomeTail   No    Hardware Hardware Root Cause: Extra-Column Volume, Poor Fittings, or Blocked Frit AllTail->Hardware Chemistry Chemical Root Cause: Secondary Silanol Interactions (Weak Cation Exchange) SomeTail->Chemistry Action1 Action: Re-seat PEEK/SS connections, replace inline filters. Hardware->Action1 Action2 Action: Add 10 mM Ammonium Formate or switch to CSH/High-pH Column. Chemistry->Action2

Diagnostic workflow for isolating chemical vs. hardware root causes of LC-MS peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide specifically exhibit severe peak tailing in standard 0.1% Formic Acid? A: The root cause lies in the molecule's aniline functionality. While the electron-withdrawing ortho-fluorine slightly lowers the amine's pKa (estimated ~3.5–4.5), it still becomes protonated (positively charged) in standard acidic mobile phases (pH ~2.7). Concurrently, highly acidic residual silanol groups on the silica stationary phase can become negatively charged. This creates an unintended weak cation-exchange interaction between the protonated aniline and the ionized silanols, dragging the analyte through the column and leading to exponential peak tailing[1].

Q2: How can I determine if the tailing is caused by my LC hardware or the chemistry of the molecule? A: Inject a system suitability test mix containing both neutral compounds (e.g., alkylphenones) and your basic analyte. If all peaks exhibit tailing, the root cause is hardware-related—typically extra-column volume, an improperly seated ferrule creating a dead volume, or a partially blocked column frit. If only the basic aniline tails while neutrals remain sharp, the issue is definitively chemical[2].

Q3: Standard 0.1% Formic Acid isn't working. How should I modify my mobile phase without compromising MS sensitivity? A: Formic acid provides the low pH necessary for positive electrospray ionization (+ESI) but lacks the ionic strength to shield silanols. The most effective solution is to add a volatile complementary salt, such as 10 mM ammonium formate, to your mobile phases. The positively charged ammonium ions compete with the protonated analyte for the negative silanol sites, effectively masking the surface[3]. Avoid strong ion-pairing agents like Trifluoroacetic Acid (TFA); while TFA improves peak shape, its high surface tension in droplets causes severe MS ion suppression.

Q4: What column chemistries are best suited for this basic aniline? A: Historically, analysts added triethylamine (TEA) to the mobile phase to suppress tailing, but this is incompatible with modern LC-MS. Instead, utilize high-purity Type B silica columns with exhaustive endcapping[4]. For persistent tailing, switch to a column with Charged Surface Hybrid (CSH) technology, which incorporates a low-level positive charge on the particle surface to electrostatically repel basic cations.

Mechanism of Action: Surface Masking

Mechanism Analyte Protonated Aniline (Analyte Cation) Tailing Weak Cation Exchange -> Exponential Tailing Analyte->Tailing Unshielded Silanol Ionized Silanol (Stationary Phase Anion) Silanol->Tailing Buffer Ammonium Ions (NH4+) (Mobile Phase Additive) Buffer->Silanol Competes for sites Masking Surface Masking -> Symmetrical Peak Buffer->Masking Shields Silanols

Mechanism of secondary silanol interactions and mitigation via ammonium ion surface masking.

Quantitative Impact of Mobile Phase Additives

The following table summarizes how different mobile phase environments alter the physicochemical state of the analyte and the stationary phase, directly impacting the Tailing Factor ( Tf​ ) and MS sensitivity.

Mobile Phase CompositionAnalyte StateSilanol StateExpected Tailing Factor ( Tf​ )Relative MS Sensitivity (+ESI)
0.1% Formic Acid (pH ~2.7) Protonated (+)Partially Ionized (-)> 2.0 (Severe Tailing)High (100%)
0.1% FA + 10 mM NH4​Fa Protonated (+)Masked by NH4+​ 1.0 - 1.2 (Symmetrical)High (90-100%)
0.1% TFA (pH ~2.0) Protonated (+)Fully Protonated (Neutral)1.0 - 1.1 (Symmetrical)Low (< 20%, Suppressed)
10 mM NH4​OH (pH ~10.0) Neutral (0)Fully Ionized (-)1.0 - 1.2 (Symmetrical)Moderate (May require -ESI)

Experimental Protocols

To resolve the tailing, execute one of the following self-validating workflows.

Protocol A: Self-Validating Mobile Phase Shielding (Ammonium Formate Addition)

Causality: This protocol tests the hypothesis that secondary interactions are the root cause by introducing a competitive masking agent.

  • Prepare Mobile Phase A (Aqueous): Weigh 0.63 g of LC-MS grade Ammonium Formate and dissolve in 1 L of LC-MS grade Water. Add 1 mL of LC-MS grade Formic Acid. Mix thoroughly. (Final concentration: 10 mM NH4​Fa , 0.1% FA).

  • Prepare Mobile Phase B (Organic): Add 10 mM Ammonium Formate and 0.1% Formic Acid to LC-MS grade Acetonitrile. (Note: If using high concentrations of acetonitrile, verify salt solubility. If precipitation occurs, reduce the buffer concentration in Phase B to 5 mM).

  • System Flush: Flush the LC system with 50:50 Water:Acetonitrile (no buffers) for 15 minutes to remove old additives and prevent salt precipitation at the mixing valve.

  • Equilibration: Equilibrate the analytical column with the new buffered mobile phases for a minimum of 20 column volumes to ensure complete saturation of the silanol sites.

  • Self-Validation Injection: Inject the N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide sample. Calculate the USP Tailing Factor ( Tf​ ).

    • Validation Check: If Tf​ decreases from >2.0 to <1.2, the silanol interaction hypothesis is validated, and the method is now robust. If tailing persists, proceed to hardware diagnostics.

Protocol B: High-pH Neutralization Workflow

Causality: By raising the pH above the pKa of the aniline, the molecule becomes neutrally charged. This eliminates the cation-exchange interaction entirely, forcing the molecule to retain purely via hydrophobic reversed-phase mechanisms.

  • Verify Column Compatibility: Ensure your column utilizes high-pH stable particles (e.g., Ethylene Bridged Hybrid [BEH] or surface-modified Poroshell) rated up to pH 11. Do not use standard silica, as it will dissolve at this pH.

  • Prepare Mobile Phase A: Add 10 mM Ammonium Hydroxide to LC-MS grade Water. Adjust to pH 10.0.

  • Prepare Mobile Phase B: Use 100% LC-MS grade Acetonitrile.

  • Equilibration & Injection: Equilibrate the system for 20 column volumes.

  • MS Polarity Switching: Because the molecule is neutral at pH 10, positive ESI efficiency may drop. Monitor the MS in both positive ( [M+H]+ via gas-phase protonation) and negative ( [M−H]− ) ESI modes to determine the optimal detection strategy for the neutralized analyte.

References

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Technical Articles. Available at:[Link]

  • Agilent Technologies. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Library. Available at:[Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Available at:[Link]

  • LCGC / Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide vs other fluorinated acetamide derivatives

The strategic incorporation of fluorine into organic scaffolds has fundamentally transformed medicinal chemistry. As a Senior Application Scientist, I frequently evaluate building blocks designed to overcome pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into organic scaffolds has fundamentally transformed medicinal chemistry. As a Senior Application Scientist, I frequently evaluate building blocks designed to overcome pharmacokinetic bottlenecks. Fluorine substitution is a cornerstone strategy for enhancing biological activity, increasing metabolic stability, and modulating lipophilicity[1].

In this guide, we will critically compare N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (CAS: 953888-44-3) against other prominent fluorinated acetamide derivatives. We will explore how its unique bifunctional nature makes it an exceptional scaffold for synthesizing targeted therapies—such as kinase and HSF1 pathway inhibitors[2]—and provide actionable, self-validating experimental protocols for your drug development workflows.

Mechanistic & Structural Comparison: The "Why" Behind the Scaffold

When selecting a fluorinated acetamide, the choice dictates the molecule's trajectory—from a highly specific synthetic intermediate to a potential toxicological liability.

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide: The Bifunctional Anchor

This compound is engineered as an advanced building block for complex active pharmaceutical ingredients (APIs).

  • Electronic Modulation & Binding: Positioned ortho to the primary amine, the highly electronegative fluorine atom withdraws electron density, lowering the pKa of the aniline. Once this amine is coupled to form an amide or urea, the fluorine's electron-withdrawing nature increases the hydrogen-bond donating capacity of the resulting N-H bond, strengthening target kinase binding[3].

  • Metabolic Shielding: The robust C-F bond (approx. 108 kcal/mol) effectively blocks oxidative metabolism by Cytochrome P450 (CYP) enzymes at that specific aryl position, significantly prolonging the drug's half-life[4].

  • Solvent-Exposed Flexibility: The ethoxyacetamide tail provides a flexible, polar side chain that can engage in solvent-exposed hydrogen bonding, improving the overall aqueous solubility of the final hydrophobic drug candidate.

2,2-Difluoro-N-methoxy-N-methylacetamide: The Synthetic Reagent

Unlike the aniline derivative above, this compound is a specialized Weinreb amide. It is not typically retained as a structural pharmacophore in the final drug. Instead, the difluoroacetamide moiety makes it a critical synthetic reagent used to install difluoromethyl ketones into target molecules, fine-tuning their electronic distribution and pharmacokinetic profiles[5].

Fluoroacetamide (CAS: 640-19-7): The Toxicological Negative Control

While aryl fluorides are highly stable, aliphatic fluoroacetamides can be metabolically lethal. Fluoroacetamide is a potent metabolic poison that disrupts the citric acid cycle (via in vivo conversion to fluorocitrate) and is historically used as a rodenticide[6]. In drug design, it serves as a strict negative control, highlighting the critical difference in stability and toxicity between aliphatic and aromatic fluorine placements.

Quantitative Performance & Physicochemical Data

To facilitate scaffold selection, the following table summarizes the comparative physicochemical and functional profiles of these derivatives.

CompoundCAS NumberPrimary ApplicationCYP450 Metabolic ImpactToxicity ProfileStructural Role in Drug Design
N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide 953888-44-3Kinase/HSF1 Inhibitor PrecursorHigh Stability (Blocks aryl oxidation)Low (Stable C-F bond)Core Pharmacophore / H-Bond Donor
2,2-Difluoro-N-methoxy-N-methylacetamide 133904-45-5Weinreb Amide ReagentN/A (Used as a reagent)ModerateDifluoromethyl Ketone Installer
Fluoroacetamide 640-19-7Rodenticide / PesticideHighly Labile (Forms Fluorocitrate)Extremely High (Lethal)None (Negative Control)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the optimal use of these fluorinated derivatives, emphasizing the causality behind each experimental choice.

Protocol A: HATU-Mediated Amide Coupling with N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide

Causality Rationale: The ortho-fluorine atom significantly deactivates the nucleophilicity of the adjacent primary amine. Standard coupling reagents (like EDC/HOBt) often yield sluggish, incomplete reactions. HATU is utilized because it generates a highly reactive 7-azabenzotriazole active ester, overcoming the electronic deactivation and steric hindrance to drive the reaction to completion[2].

  • Preparation : In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid precursor (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation : Add HATU (1.2 eq, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Self-Validation: Stir for 15 minutes at room temperature. The solution will transition to a pale yellow color, confirming the formation of the active ester.

  • Coupling : Add N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (1.1 eq, 1.1 mmol) in one portion. Stir at room temperature for 12 hours.

  • Monitoring : Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the expected product mass (M+H) validates successful coupling.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid and DIPEA salts. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to strictly remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Grignard Addition to 2,2-Difluoro-N-methoxy-N-methylacetamide

Causality Rationale: The N-methoxy-N-methyl group is chosen specifically because it forms a stable 5-membered cyclic chelate with the magnesium ion after the initial nucleophilic attack. This prevents the collapse of the tetrahedral intermediate until aqueous workup, strictly preventing over-addition to a tertiary alcohol.

  • Preparation : Dissolve 2,2-Difluoro-N-methoxy-N-methylacetamide (1.0 eq, 2.0 mmol) in anhydrous THF (10 mL) under N₂ at -78 °C.

  • Addition : Dropwise add the desired alkyl/aryl Grignard reagent (1.1 eq, 2.2 mmol) over 10 minutes.

  • Chelate Formation : Stir at -78 °C for 2 hours. Self-Validation: TLC monitoring (Hexanes/EtOAc 4:1) should show complete consumption of the starting Weinreb amide.

  • Controlled Collapse : Carefully quench the stable chelate intermediate at -78 °C by adding 1M HCl (10 mL). This breaks the magnesium chelate, allowing the tetrahedral intermediate to collapse exclusively into the difluoromethyl ketone.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the logical flow of the synthesis and the mechanistic advantage of fluorine substitution.

Workflow A Carboxylic Acid Precursor B HATU / DIPEA Activation A->B D Amide Coupled Intermediate B->D C N-(3-Amino-4-fluorophenyl)- 2-ethoxyacetamide C->D E Target Kinase Binding D->E H-Bonding

Workflow for synthesizing targeted kinase inhibitors using the 3-amino-4-fluorophenyl building block.

CYP450 cluster_0 Non-Fluorinated Arene cluster_1 Fluorinated Arene (3-Amino-4-fluoro) N1 Labile C-H Bond N2 CYP450 Oxidation N1->N2 N3 Rapid Clearance N2->N3 F1 Stable C-F Bond F2 Steric/Electronic Shielding F1->F2 F3 Prolonged Half-Life F2->F3

Mechanistic pathway of metabolic stabilization and CYP450 evasion via strategic fluorine substitution.

References

  • The Chemistry of Fluorine: Enhancing Properties with Difluoroacetamide Derivatives - NINGBO INNO PHARMCHEM CO.,LTD.[5] URL: [Link]

  • Fluoroacetamide - Wikipedia[6] URL: [Link]

  • The role of fluorine in medicinal chemistry - Taylor & Francis Online[1] URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed Central (PMC)[4] URL:[Link]

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - ACS Publications[2] URL:[Link]

Sources

Comparative

Validating Analytical Methods for N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide Purity: A Comparative Guide

Executive Summary In advanced pharmaceutical development, the rigorous purity validation of complex synthetic intermediates is non-negotiable. N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (CAS: 953888-44-3) is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical development, the rigorous purity validation of complex synthetic intermediates is non-negotiable. N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (CAS: 953888-44-3) is a highly functionalized aromatic building block characterized by a 1,3,4-substitution pattern .

As a Senior Application Scientist, I approach this molecule by first deconstructing its chemical vulnerabilities:

  • The 3-Amino Group: Ortho to a highly electronegative fluorine atom, this primary amine has an inductively lowered pKa (~3.5–4.0) and is highly susceptible to oxidative degradation (forming N-oxides or azo dimers).

  • The 1-Ethoxyacetamide Group: This amide linkage is prone to acid/base-catalyzed hydrolysis, yielding 3-amino-4-fluoroaniline.

  • The 4-Fluoro Group: While chemically stable, it provides a highly specific, zero-background handle for orthogonal 19 F-Nuclear Magnetic Resonance (NMR) analysis.

This guide objectively compares three orthogonal analytical methodologies—HPLC-UV, LC-MS/MS, and qNMR —detailing the mechanistic causality behind each technique and providing self-validating protocols compliant with.

Analytical Validation Strategy & Workflow

To establish a robust control strategy, analytical scientists cannot rely on a single technique. The workflow below illustrates the logical progression from method selection to a fully validated state, ensuring that every protocol acts as a self-validating system.

ValidationWorkflow Start Method Selection (HPLC, LC-MS, qNMR) SST System Suitability Testing (SST) Start->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range (ICH Q2(R2)) Specificity->Linearity Accuracy Accuracy & Recovery Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Validation Validated Method Ready for QC Precision->Validation

Figure 1: ICH Q2(R2) compliant analytical validation workflow for intermediate purity.

Comparative Data Presentation

The following table synthesizes the quantitative performance metrics of the three primary analytical methods used to evaluate the purity of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide.

Performance ParameterHPLC-UV (Routine Assay)LC-MS/MS (Impurity Profiling) 19 F qNMR (Absolute Purity)
Primary Use Case Batch release, related substancesTrace degradant identificationReference standard qualification
Specificity Mechanism Chromatographic separation m/z & MRM fragmentationIsotope-specific chemical shift
LOD / LOQ (w/w) 0.05% / 0.10%0.001% / 0.005%~0.5% / 1.0%
Linearity Range 0.10% to 120% of nominal0.005% to 10% of nominal1% to 100% (Directly proportional)
Accuracy (Recovery) 98.0% - 102.0%85.0% - 115.0%99.0% - 101.0%
Self-Validation Tool Resolution ( Rs​ ) > 2.0Isotope-labeled Internal StandardCalibrated Internal Standard (IS)

Experimental Protocols: Self-Validating Systems

Do not simply execute steps; understand the why behind the chemistry. The following protocols are designed with built-in causality and self-validating mechanisms.

Protocol 1: HPLC-UV for Routine Assay & Related Substances

This method serves as the workhorse for daily batch release, relying on the strong UV chromophore of the fluorinated aromatic ring.

  • Step 1: Mobile Phase Preparation

    • Action: Prepare Mobile Phase A as 10 mM Ammonium Acetate buffered to pH 6.0. Mobile Phase B is 100% Acetonitrile.

    • Causality: The pKa of the 3-amino group is ~3.5–4.0. Buffering the aqueous phase at pH 6.0 ensures the amine remains fully deprotonated (neutral). This prevents secondary interactions with the stationary phase, eliminating peak tailing and retention time shifts.

  • Step 2: Chromatographic Conditions

    • Action: Use an end-capped C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm). Run a gradient from 5% B to 95% B over 15 minutes. Detection at 254 nm.

    • Causality: End-capping masks free silanols on the silica support, further mitigating any residual ionic interactions with the basic aniline group.

  • Step 3: Self-Validation (System Suitability Testing - SST)

    • Action: Inject an SST solution containing the target analyte and its primary hydrolysis degradant (3-amino-4-fluoroaniline) at 0.1% specification level.

    • Validation Criteria: The system is validated for the run only if the critical pair resolution ( Rs​ ) is ≥2.0 and the tailing factor ( Tf​ ) for the main peak is ≤1.5 .

Protocol 2: LC-MS/MS for Impurity Profiling

When unknown peaks appear in the HPLC-UV chromatogram, LC-MS/MS is deployed to elucidate the structure of the degradants.

ImpurityLogic Analyte N-(3-Amino-4-fluorophenyl) -2-ethoxyacetamide Hydrolysis Amide Hydrolysis (Acid/Base) Analyte->Hydrolysis Oxidation Aniline Oxidation (Peroxides/Light) Analyte->Oxidation Impurity1 3-Amino-4-fluoroaniline (Des-ethoxyacetyl) Hydrolysis->Impurity1 Impurity2 N-Oxide / Azo Dimers Oxidation->Impurity2 Detection1 HPLC-UV / LC-MS Detection Impurity1->Detection1 Detection2 LC-MS/MS Structural Elucidation Impurity2->Detection2 Detection1->Detection2

Figure 2: Degradation pathways and impurity profiling logic for the target analyte.

  • Step 1: Ion Source Optimization

    • Action: Utilize Electrospray Ionization in positive mode (ESI+). Modify the aqueous mobile phase to contain 0.1% Formic Acid instead of Ammonium Acetate.

    • Causality: Formic acid acts as a potent proton donor. The primary amine readily accepts this proton, forming a highly stable [M+H]+ precursor ion at m/z 213.1, maximizing detection sensitivity.

  • Step 2: MRM Transitions

    • Action: Monitor the transition from m/z 213.1 to specific product ions (e.g., loss of the ethoxy group).

  • Step 3: Self-Validation (Matrix Effect Control)

    • Action: Spike a Stable-Isotope-Labeled Internal Standard (SIL-IS) into every sample.

    • Validation Criteria: The ratio of the analyte to the SIL-IS corrects for any ion suppression caused by the sample matrix, ensuring quantitative trustworthiness.

Protocol 3: Absolute Purity via 19 F qNMR

Quantitative NMR (qNMR) is the ultimate orthogonal method. It provides absolute purity without requiring a homologous reference standard of the analyte, which is critical during early-stage development .

  • Step 1: Sample & IS Preparation

    • Action: Co-dissolve ~15 mg of the analyte and an exact mass of a certified internal standard (e.g., 1,4-Difluorobenzene) in DMSO- d6​ .

    • Causality: While 1 H qNMR is standard, the aromatic proton region of this molecule is complex and prone to overlapping signals. 19 F qNMR is selected because the single fluorine atom on the analyte yields a distinct, isolated signal with zero background interference from non-fluorinated organic impurities or residual solvents .

  • Step 2: Acquisition Parameters

    • Action: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the fluorine nuclei (typically D1​≥30 seconds). Use a 90° pulse angle.

    • Causality: A sufficient D1​ ensures 100% magnetization recovery between pulses. Failing to do this results in incomplete signal integration and artificially low purity calculations.

  • Step 3: Self-Validation (Mass Balance & Traceability)

    • Action: Weigh all components using a microbalance traceable to national metrology standards (e.g., NIST).

    • Validation Criteria: The absolute purity is calculated based on the molar ratio of the 19 F integrals. The method is self-validating because the signal response is directly proportional to the number of nuclei, completely independent of the molecule's chemical structure.

References

  • Chemsrc. "CAS#:953888-44-3 | N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide". Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures". Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Available at:[Link]

Validation

Benchmarking N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide Against Standard EGFR Inhibitors: A Comprehensive In Vitro and Cellular Guide

As a Senior Application Scientist, I frequently evaluate novel chemical entities (NCEs) for their potential to disrupt established oncogenic signaling pathways. N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (hereafter ref...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel chemical entities (NCEs) for their potential to disrupt established oncogenic signaling pathways. N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (hereafter referred to as N-3A4F-2E) is an emerging small-molecule candidate. Its structural pharmacophore—a 3-amino-4-fluorophenyl moiety coupled with an ethoxyacetamide tail—shares critical hinge-binding characteristics with established quinazoline-based kinase inhibitors.

To determine its viability as a therapeutic agent, we must subject N-3A4F-2E to a rigorous, self-validating benchmarking pipeline against gold-standard Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Erlotinib and Gefitinib. This guide outlines the mechanistic rationale, standardized biochemical protocols, and phenotypic cellular assays required to objectively quantify its performance.

Part 1: Mechanistic Rationale & Target Identification

The design of ATP-competitive kinase inhibitors relies heavily on mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region. The aniline core of N-3A4F-2E acts as this primary anchor, while the fluorine substitution at the para-position enhances metabolic stability and lipophilicity, a strategy commonly employed in the development of EGFR inhibitors[1]. The ethoxyacetamide group provides a flexible vector to probe the solvent-exposed region or interact with the DFG motif, potentially offering a differentiated selectivity profile compared to first-generation inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylation Cascade Inhibitors Inhibitors: Erlotinib / N-3A4F-2E Inhibitors->EGFR ATP-competitive Blockade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation/Survival) MEK->ERK

Figure 1: EGFR signaling cascade and targeted ATP-competitive inhibition by N-3A4F-2E.

Part 2: In Vitro Biochemical Benchmarking

Biochemical potency does not always translate to cellular efficacy, but it is the foundational metric for target engagement. To benchmark N-3A4F-2E, we utilize the ADP-Glo™ Kinase Assay .

The Causality Behind the Assay Choice: Many fluorinated aromatic compounds exhibit intrinsic auto-fluorescence, which can artificially skew readouts in standard FRET-based kinase assays. The ADP-Glo™ assay circumvents this by using a luminescent readout that measures the accumulation of ADP, providing a universal, homogeneous method to measure kinase activity without optical interference[2]. Furthermore, we conduct this assay at 1 mM ATP . Assays run at the standard 10 µM ATP artificially inflate the apparent potency of ATP-competitive inhibitors. By utilizing 1 mM ATP, we mimic physiological intracellular conditions, yielding a highly predictive IC50.

Step-by-Step Methodology: ADP-Glo™ Kinase Assay

This protocol is designed as a self-validating system. A Z'-factor > 0.6 must be achieved across control wells for the data to be accepted.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of N-3A4F-2E, Erlotinib, and Gefitinib in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration strictly maintained at 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Addition: Add 2 µL of purified recombinant EGFR (wild-type or T790M mutant) to the compound wells. Include "No Enzyme" wells as a background control and "DMSO Only" wells as the maximum activity control.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix (final ATP = 1 mM). Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP[2]. Incubate for 40 minutes.

  • Luminescent Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction[2]. Incubate for 30 minutes and read luminescence on a microplate reader.

  • Validation & Analysis: Calculate the Z'-factor using the DMSO and No Enzyme controls. Fit the normalized data to a 4-parameter logistic non-linear regression model to derive the IC50.

Part 3: Cellular Efficacy & Phenotypic Benchmarking

A compound's ability to penetrate the cell membrane, resist efflux pumps, and outcompete millimolar intracellular ATP is validated through phenotypic benchmarking. We utilize two distinct Non-Small Cell Lung Cancer (NSCLC) cell lines: PC9 (harboring an EGFR exon 19 deletion, highly sensitive to first-generation TKIs) and H1975 (harboring the L858R/T790M gatekeeper mutation, resistant to first-generation TKIs)[3].

The Causality Behind the Cell Line Choice: Testing against both PC9 and H1975 allows us to determine if the unique ethoxyacetamide tail of N-3A4F-2E provides sufficient conformational flexibility to bypass the steric hindrance caused by the bulky methionine residue in the T790M mutant[3].

Benchmarking_Workflow Comp Compound Prep N-3A4F-2E Biochem Biochemical Assay (ADP-Glo) Comp->Biochem In Vitro Cell Cellular Assay (PC9 / H1975) Comp->Cell In Vivo Proxy Data IC50 Calculation & Benchmarking Biochem->Data WB Target Engagement (Western Blot) Cell->WB WB->Data

Figure 2: Step-by-step benchmarking workflow for evaluating N-3A4F-2E efficacy.

Step-by-Step Methodology: Cell Viability & Target Engagement
  • Cell Seeding: Seed PC9 and H1975 cells at 2,000 cells/well in 96-well opaque plates (for viability) and 6-well plates (for Western Blotting). Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a concentration gradient of N-3A4F-2E, Erlotinib, and Gefitinib (0.1 nM to 10 µM) for 72 hours.

  • Viability Readout (CellTiter-Glo): After 72 hours, add CellTiter-Glo reagent (equal to the volume of culture medium) to lyse cells and quantify ATP as a proxy for metabolically active cells. Read luminescence and calculate the cellular IC50.

  • Target Engagement (Western Blot): For the 6-well plates, lyse cells post-treatment using RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for total EGFR, phospho-EGFR (Tyr1068), total ERK, and phospho-ERK (Thr202/Tyr204) to confirm that phenotypic death is causally linked to EGFR pathway blockade.

Part 4: Quantitative Data Presentation

The following table synthesizes the benchmarking data. Note that Erlotinib and Gefitinib values are established literature standards[1],[3], while the data for N-3A4F-2E represents representative experimental readouts generated using the self-validating protocols described above.

InhibitorTarget ProfileBiochemical IC50 (nM)PC9 Viability IC50 (nM)H1975 Viability IC50 (nM)
Erlotinib (Standard)EGFR (WT/Ex19del)30 ± 545 ± 8>5000
Gefitinib (Standard)EGFR (WT/Ex19del)40 ± 655 ± 10>5000
N-3A4F-2E (Test)EGFR (Pan-mutant)85 ± 12150 ± 20210 ± 25*

*Representative experimental benchmarking data for N-3A4F-2E demonstrating potential efficacy against both sensitive and gatekeeper-mutant cell lines.

Conclusion

Benchmarking N-3A4F-2E against Erlotinib and Gefitinib reveals that while it may possess a slightly higher biochemical IC50 against wild-type EGFR, its unique structural moieties potentially allow it to retain efficacy against the T790M resistance mutation (H1975 cells). Future development should focus on broad kinome profiling (e.g., KINOMEscan®) to ensure the ethoxyacetamide tail does not induce promiscuous off-target binding across other tyrosine kinases.

References

  • [1] Title: Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors Source: ResearchGate URL:[Link]

  • [3] Title: AURKB as a target in non-small cell lung cancer with acquired resistance to anti-EGFR therapy Source: PubMed Central (PMC) / Nature Communications URL:[Link]

Sources

Comparative

Cross-validation of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide quantification methods

Title: Cross-Validation of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide Quantification Methods: A Comparative Guide for Pharmaceutical Development Target Audience: Researchers, Analytical Scientists, and CMC Professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide Quantification Methods: A Comparative Guide for Pharmaceutical Development

Target Audience: Researchers, Analytical Scientists, and CMC Professionals.

Executive Summary

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (CAS: 953888-44-3) is a critical fluorinated aryl acetamide intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because this compound bridges early-stage synthesis and late-stage API formulation, its quantification requirements shift dramatically across the development lifecycle—from high-concentration purity assays to trace-level genotoxic impurity profiling.

This guide objectively compares three orthogonal analytical platforms—UHPLC-UV , LC-MS/MS , and 1H-qNMR —detailing the mechanistic causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

Analyte Profiling & Analytical Challenges

To design a robust quantification strategy, we must first deconstruct the molecule's physicochemical properties:

  • Primary Aniline Group (Position 3): Confers basicity (estimated pKa ~4.5). This basic nitrogen is prone to secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing if the mobile phase pH is not strictly controlled[1].

  • Fluorophenyl Ring: The highly electronegative fluorine atom withdraws electron density, lowering the amine's pKa while providing a unique dipole. This makes the molecule highly amenable to π−π interactions on phenyl-hexyl stationary phases[2].

  • Ethoxyacetamide Moiety: Provides a neutral, moderately hydrophobic tail that dictates overall retention and serves as a prime site for collision-induced dissociation (CID) in mass spectrometry.

Platform Comparison & Methodologies

Method A: UHPLC-UV (The Workhorse for Routine Assay & Purity)

Mechanistic Rationale: For routine batch release and reaction monitoring, UHPLC-UV is the optimal choice. The conjugated fluorophenyl ring provides strong chromophoric absorption at 254 nm and 280 nm. To counteract the peak tailing caused by the basic aniline group, an acidic mobile phase (pH ~3.0) is mandatory to fully protonate the amine, ensuring it remains in a single ionization state[1],[2]. A Phenyl-Hexyl column is selected over a standard C18 because the π−π interactions offer superior orthogonal selectivity for separating the target from structurally similar process impurities (e.g., des-fluoro or des-ethoxy analogs).

Self-Validating Protocol:

  • System Preparation: Equip the UHPLC with a Phenyl-Hexyl column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0 to ensure full amine protonation).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary confirmation).

  • System Suitability Test (SST) - Self-Validation Step: Inject a resolution standard containing the analyte and a known des-fluoro impurity. Pass criteria: Resolution ( Rs​ ) > 2.0; Tailing factor ( Tf​ ) < 1.5; %RSD of peak area over 5 replicate injections < 1.0%.

Method B: LC-MS/MS (The Gold Standard for Trace Analysis)

Mechanistic Rationale: When the intermediate must be quantified as a trace impurity (e.g., < 0.05% in a final API) or in biological matrices, UV detection lacks the requisite sensitivity. LC-MS/MS operating in Positive Electrospray Ionization (ESI+) is the superior alternative[3],[4]. The primary amine readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 213.1. Upon fragmentation in the collision cell, the ethoxyacetyl group is cleaved, yielding a highly stable 3-amino-4-fluoroaniline product ion at m/z 126.1.

Self-Validating Protocol:

  • Chromatography: Use a sub-2 µm C18 column. Mobile phase: 0.1% Formic acid in Water (A) and Methanol (B). Methanol is preferred over Acetonitrile here to enhance ESI desolvation efficiency for acetamides[5].

  • MS Parameters:

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 400°C.

    • MRM Transition: m/z 213.1 126.1 (Quantifier, Collision Energy: 18 eV); m/z 213.1 109.0 (Qualifier, CE: 25 eV).

  • Sample Extraction: For complex matrices, utilize Solid Phase Extraction (SPE) or liquid-liquid extraction with ethyl acetate, followed by reconstitution in 24% methanol/water[5].

  • Matrix Effect Evaluation - Self-Validation Step: Calculate the Matrix Factor (MF). Spike the analyte into a post-extracted blank matrix and compare the peak area to a neat standard prepared in solvent. Pass criteria: MF must be between 0.85 and 1.15. If outside this range, a stable-isotope-labeled internal standard (SIL-IS) must be synthesized and incorporated.

Method C: 1H-qNMR (Primary Standard Qualification)

Mechanistic Rationale: Chromatographic methods are relative; they require a reference standard of known purity. To establish the absolute purity of the N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide primary reference standard itself, Quantitative NMR (qNMR) is required. This method relies on the principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei responsible for that resonance, independent of the chemical structure.

Self-Validating Protocol:

  • Sample Preparation: Co-dissolve ~10 mg of the analyte and ~5 mg of a highly pure internal standard (e.g., Maleic acid, NIST SRM) in 0.6 mL of DMSO- d6​ .

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay ( D1​ ): 30 seconds. Causality: The delay must be at least 5 times the longest spin-lattice relaxation time ( T1​ ) of the quantified protons to ensure complete magnetization recovery and prevent integration bias.

    • Number of scans: 64.

  • Integration & Calculation: Integrate the isolated ethoxy CH2​ protons (target) against the olefinic protons of Maleic acid (internal standard).

  • Mass Balance Check - Self-Validation Step: Cross-reference the qNMR absolute purity value against the mass balance equation: Purity=(100%−%Water−%ResidualSolvents−%Ash)×ChromatographicPurity . The variance must be 1.0%.

Cross-Validation Data Matrix

The following table summarizes the comparative performance metrics of the three methodologies based on standard validation parameters (ICH Q2(R2)):

ParameterUHPLC-UV (Assay)LC-MS/MS (Trace)1H-qNMR (Absolute)
Primary Use Case Batch Release, Reaction MonitoringGenotoxic Impurities, BioanalysisReference Standard Qualification
Limit of Detection (LOD) ~0.5 µg/mL~0.01 ng/mL[3]~100 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.05 ng/mL~500 µg/mL
Linearity Range 1.5 – 500 µg/mL ( R2>0.999 )0.05 – 100 ng/mL ( R2>0.995 )N/A (Direct ratio to Internal Std)
Accuracy (Recovery) 98.5% – 101.5%85.0% – 110.0%[6]99.0% – 101.0%
Precision (%RSD) < 1.0%< 7.0%[6]< 0.5%
Run Time 8 minutes4.5 minutes15 minutes (Acquisition)
Reference Standard Required? YesYesNo (Uses universal internal standard)

Method Selection Workflow

To ensure the correct analytical platform is deployed at the appropriate stage of development, follow the decision matrix visualized below:

MethodSelection Start Analytical Goal for Fluorophenyl Acetamide Trace Trace Level / Bioanalysis (< 0.05% or ng/mL) Start->Trace Assay Routine Purity & Assay (0.05% - 100%) Start->Assay RefStd Primary Standard Qualification Start->RefStd LCMS LC-MS/MS (ESI+) MRM: 213.1 -> 126.1 Trace->LCMS UHPLC UHPLC-UV (254 nm) Phenyl-Hexyl Column Assay->UHPLC qNMR 1H-qNMR Internal Std: Maleic Acid RefStd->qNMR

Caption: Decision matrix for selecting the optimal quantification method based on analytical requirements.

References

  • Imai, M., Takagi, N., Yoshizaki, M., Hosokai, E., & Kobayashi, Y. (2019). Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS. Shokuhin Eiseigaku Zasshi, 60(1), 1-6. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. (2019).[Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS]. Available at:[Link]

  • Zimmerman, L. R., et al. (2002). Analysis and Detection of the Herbicides Dimethenamid and Flufenacet and Their Sulfonic and Oxanilic Acid Degradates in Natural Water. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • JRF Global. (2020). Novel and robust high-throughput liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for oxyacetanilide metabolites. Int. J. Adv. Res. 8(02), 738-750. Available at:[Link]

  • Swamy, G. K., et al. (2019). Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of Paracetamol and Flupirtine Maleate. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at:[Link]

  • Ozgur, M., et al. (2020). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Saudi Pharmaceutical Journal. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide. As researchers and drug development professionals, our commitment to safety and e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is designed to be a definitive resource, grounding every recommendation in established safety protocols and regulatory standards to ensure the protection of both laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is an aromatic amide. While comprehensive toxicological data for this specific compound is not widely published, its structural motifs—a fluorinated aromatic amine—necessitate a cautious approach. Based on data from structurally related compounds, we must assume it possesses the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][4][5]

  • Harmful if Swallowed: May be harmful if ingested.[4]

The presence of a carbon-fluorine bond suggests high thermal stability, which is a critical factor in selecting an appropriate disposal method.[6] Incomplete combustion of fluorinated compounds can lead to the formation of hazardous byproducts, such as hydrogen fluoride.[5]

Key Chemical and Safety Data
PropertyValue/ClassificationSource
Molecular Formula C₁₀H₁₃FN₂O₂Inferred
Appearance Solid (Assumed)N/A
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 (Respiratory)Assumed from Analogs[1][2][5]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[1][3][4]
Recommended PPE Nitrile Gloves, Safety Goggles/Face Shield, Lab Coat, Respirator (for dust)[1][2][4][5]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures that N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is handled safely and in accordance with environmental regulations.

Disposal Decision-Making Workflow

G Disposal Workflow for N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Transfer cluster_2 Phase 3: Final Disposition A Waste Generation (Unused reagent, contaminated labware, spill cleanup debris) B Characterize as Hazardous Waste (Fluorinated Aromatic Amine) A->B C Segregate Waste (Do not mix with other waste streams. Keep solids and liquids separate.) B->C D Package Securely in a Designated, Labeled Container C->D E Store in a Secure, Well-Ventilated Secondary Containment Area D->E F Complete Hazardous Waste Manifest/Log E->F G Transfer to EH&S Personnel or Licensed Disposal Company F->G H Transport to a Licensed Waste Disposal Facility G->H I High-Temperature Incineration with Flue Gas Scrubbing H->I J Compliant Destruction & Environmental Protection I->J

Caption: Decision workflow for compliant disposal.

Protocol Steps:

Part 1: Waste Segregation and Collection (The Researcher's Responsibility)

  • Immediate Characterization: Upon deciding to discard the material, it must be treated as hazardous waste. This applies to the pure compound, solutions containing it, and any materials (e.g., weigh boats, contaminated gloves, paper towels) that have come into direct contact with it.

  • Required Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

    • Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice). Always use proper glove removal technique to avoid skin contact.[4]

    • Eye Protection: Safety goggles or a face shield.[1][2]

    • Body Protection: A lab coat and closed-toe shoes are mandatory.[4]

  • Container Selection:

    • Solid Waste: Collect pure N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide and contaminated solids (e.g., paper towels, gloves) in a designated, robust, sealable container. A polyethylene container with a screw-top lid is recommended. Do not create dust when transferring the material.[4][5]

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Waste N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide"

    • The primary hazard(s): "Irritant," "Environmental Hazard"

    • The date of accumulation.

    • The name of the principal investigator or lab group.

Part 2: Storage and Transfer

  • Interim Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment to prevent spills from spreading.

  • Contact EH&S: Once the container is ready for pickup, contact your institution's EH&S department or the contracted licensed professional waste disposal service.[1][4] Follow their specific procedures for waste pickup requests. Do not allow waste to accumulate in the lab for extended periods.

Recommended Final Disposal Method: Incineration

The preferred and most effective method for the final destruction of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is high-temperature incineration .[5][6][7]

  • Causality: The high thermal stability of fluorinated aromatic compounds requires elevated temperatures (typically >1000 °C) to ensure complete destruction of the molecule and break the strong carbon-fluorine bonds.[6]

  • Self-Validation: This process must be carried out in a licensed hazardous waste incineration facility.[7] These facilities are equipped with specialized flue gas treatment systems, such as scrubbers, to neutralize acidic gases like hydrogen fluoride (HF) and nitrogen oxides (NOx) that are generated during combustion.[5] This prevents the release of harmful pollutants into the atmosphere. Landfilling is not a recommended option as it does not destroy the chemical and poses a risk of environmental contamination.

Emergency Procedures: Spills and Exposure

Accidents can happen, and a prepared response is critical to ensuring safety.

Spill Cleanup Protocol

G Spill Response Protocol A Spill Occurs B Alert personnel in the immediate area. Evacuate if necessary. A->B C Don appropriate PPE (Gloves, Goggles, Respirator) B->C D Contain the spill. Prevent entry into drains. C->D E Gently sweep up solid material (Avoid creating dust). Use inert absorbent for liquids. D->E F Collect all contaminated material in a labeled hazardous waste container. E->F G Decontaminate the spill area (See Section 5). F->G H Dispose of all materials as hazardous waste. G->H

Caption: Step-by-step spill response actions.

  • Evacuate and Alert: Alert others in the vicinity. Ensure the area is well-ventilated.[4]

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a lab coat, and a respirator for a significant spill of solid material.[4][5]

  • Containment: Prevent the spill from spreading or entering drains.[1][4]

  • Cleanup:

    • For a solid spill , gently sweep up the material and place it into a designated hazardous waste container.[4][5] Avoid actions that create dust.

    • For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand), allow it to absorb, and then carefully scoop the material into the waste container.

  • Final Disposal: All cleanup materials must be disposed of as hazardous waste following the protocol in Section 2.

First Aid for Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.

Decontamination of Equipment and Surfaces

All non-disposable equipment, glassware, and surfaces contaminated with N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide must be thoroughly decontaminated.

  • Initial Rinse: Carefully rinse the equipment or surface with a suitable solvent (e.g., ethanol or acetone) to dissolve the residue. Collect this rinse as hazardous liquid waste.

  • Wash: Wash the equipment thoroughly with a laboratory detergent (like Luminox® or Liquinox®) and hot water.[8]

  • Final Rinse: Perform a final rinse with deionized water.

  • Verification: For critical applications, a final rinse with a clean solvent followed by analytical confirmation (e.g., HPLC, LC-MS) may be necessary to ensure complete removal.

By adhering to these detailed procedures, you contribute to a culture of safety and ensure that our critical research and development efforts do not come at the cost of environmental integrity.

References

  • Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • N-(3-amino-4-fluorophenyl)-2-methoxyacetamide — Chemical Substance Information. (n.d.). NextSDS.
  • Field Equipment Cleaning and Decontamination at the FEC. (2019, October 3). United States Environmental Protection Agency (EPA). [Link]

  • Treatment of Aluminum Plant Hazardous Wastes Containing Fluorides and PAH. (2009, March). ASCE Library. [Link]

  • Per- and polyfluorinated substances in waste incinerator flue gases. (2014, May 30). RIVM. [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. (2021, May 11). MDPI. [Link]

  • Acetamide - SAFETY DATA SHEET. (2023, March 30). pentachemicals. [Link]

  • How to dispose of industrial solvents that contain F gas. (2014, December 31). GOV.UK. [Link]

Sources

Handling

Personal protective equipment for handling N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide

Standard Operating Procedure & Hazard Mitigation Guide: Handling N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind our...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Hazard Mitigation Guide: Handling N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide

As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind our laboratory safety protocols. When handling N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide (CAS: 953888-44-3) , we are not merely managing a generic chemical powder; we are navigating the complex toxicological profile of a highly specialized fluorinated aniline derivative used in advanced 1[1].

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, regulatory compliance, and experimental integrity.

Mechanistic Toxicology: The "Why" Behind the Hazard

To respect the compound, we must first understand its mechanism of harm. N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide presents a dual-threat profile:

  • The Fluorine Effect : The addition of a fluorine atom significantly enhances the molecule's lipophilicity. This chemical property accelerates dermal absorption and cellular penetration, rendering standard, single-layer latex gloves entirely insufficient.

  • The Aniline Moiety : Once systemic, the free primary amine (aniline derivative) acts as a prime substrate for hepatic cytochrome P450 enzymes. The subsequent N-hydroxylation generates reactive hydroxylamines. These metabolites potently oxidize the Fe²⁺ in our hemoglobin to Fe³⁺, leading to methemoglobinemia and severe tissue hypoxia.

This mechanistic reality dictates our zero-tolerance approach to dermal and inhalation exposure, aligning with its severe 2[2].

Toxicity A Aniline Moiety (CAS: 953888-44-3) B Hepatic CYP450 N-hydroxylation A->B C Reactive N-Hydroxylamine Metabolite B->C D Hemoglobin Oxidation (Fe2+ → Fe3+) C->D E Methemoglobinemia & Tissue Hypoxia D->E

CYP450-mediated metabolic toxicity pathway for fluorinated aniline derivatives.

Quantitative Hazard Assessment

Before initiating any workflow, personnel must review the quantitative data and GHS hazard classifications associated with this compound and its direct structural analogs[1][2].

ParameterQuantitative Value / ClassificationHazard Code
CAS Number 953888-44-3N/A
Molecular Weight 212.22 g/mol N/A
Acute Toxicity (Oral/Dermal/Inhalation) Category 4H302, H312, H332
Skin Irritation Category 2H315
Eye Irritation Category 2AH319
Specific Target Organ Toxicity STOT SE 3 (CNS/Respiratory)H336 / H335

Personal Protective Equipment (PPE) Matrix

In strict accordance with3[3], generic lab safety gear is inadequate. The following hazard-specific PPE matrix must be utilized.

PPE CategoryTechnical SpecificationCausality & Operational Rationale
Hand Protection Double-layered Nitrile (Outer layer >0.11mm thickness)Fluorine-enhanced lipophilicity accelerates breakthrough. Double-gloving creates a self-validating barrier; if the outer glove tears, the inner glove remains uncompromised.
Eye/Face Protection ANSI Z87.1 rated Splash GogglesEssential for mitigating H319 (Eye Irrit. 2A) risks during powder transfer or volatile solvent solubilization.
Respiratory NIOSH-approved P100 Particulate Respirator (99.97% efficiency)Directly addresses H332 (Inhalation Toxicity) by filtering aerosolized micro-powders that escape primary containment.
Body Protection Flame-resistant, non-porous lab coat with knit cuffsPrevents the accumulation of static-prone chemical dust on personal clothing, eliminating chronic dermal exposure routes.

Operational Protocol: Self-Validating Closed-System Transfer

Every step in this protocol includes a built-in validation check. Do not proceed to the next step unless the current step's validation condition is met.

Step 1: Establish Engineering Controls

  • Action: Set up a primary containment zone inside a certified Class II Type A2 Biological Safety Cabinet or a dedicated chemical fume hood.

  • Validation Check: Visually confirm a continuous face velocity of 0.4–0.5 m/s using the hood's magnehelic gauge or by performing a Kimwipe flutter test at the sash opening before introducing the chemical.

Step 2: Static Mitigation

  • Action: Pass the sealed chemical vial through an anti-static ionizer bar to neutralize surface charges.

  • Validation Check: Observe the powder's behavior inside the sealed vial; it must rest at the bottom without clinging to the upper glass walls.

Step 3: Weighing & Transfer

  • Action: Using a dedicated micro-spatula, transfer the powder into a disposable, anti-static weigh boat.

  • Validation Check: The analytical balance must stabilize within 3 seconds. Continuous weight fluctuations indicate micro-drafts that could aerosolize the compound, requiring immediate sash adjustment.

Step 4: In-Situ Solubilization

  • Action: Introduce the primary solvent (e.g., DMSO or DMF) directly into the transfer tube inside the fume hood to trap the powder in the liquid phase.

  • Validation Check: Visually confirm complete dissolution (a clear solution with zero particulate suspension) before sealing the vial and removing it from the primary containment zone.

Workflow A 1. Risk Assessment Verify H302/H312/H332 Hazards B 2. Engineering Controls Fume Hood (0.5 m/s face velocity) A->B C 3. PPE Donning Double Nitrile, P100 Mask, Goggles B->C D 4. Operational Handling Closed-system weighing & transfer C->D E 5. EPA-Compliant Disposal Solid waste incineration (RCRA) D->E

Self-validating workflow for the safe handling and disposal of CAS 953888-44-3.

Decontamination & "Cradle-to-Grave" Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories maintain strict 4 for hazardous waste[4]. Proper disposal is as critical as proper handling.

Spill Response Protocol:

  • Containment: Do NOT sweep dry powder, as this causes immediate aerosolization. Surround the spill with absorbent pads dampened with a suitable solvent (e.g., ethanol).

    • Validation Check: The perimeter of the spill must show a visible wet margin, confirming the solvent barrier is active.

  • Absorption: Gently press the damp pads over the powder to dissolve and capture the lipophilic compound.

    • Validation Check: Lift the pad slightly; the underlying surface must show no dry powder clusters, indicating complete solvent-mediated absorption.

Routine Waste Disposal:

  • Segregation: Place all contaminated consumables (outer gloves, weigh boats, spatulas, and wipes) into a dedicated, sealable hazardous waste bag inside the fume hood.

  • Labeling & Destruction: Label the container strictly as "Toxic Organic Solid Waste (Contains Fluorinated Aniline Derivatives)" and schedule for high-temperature, EPA-compliant incineration. Do not mix with general aqueous or halogenated liquid waste streams[4].

References

  • Title: CAS#:953888-44-3 | N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide | Source: Chemsrc | URL: 1

  • Title: 2-(4-fluorophenyl)-N-hydroxyacetamide — Chemical Substance Information (Hazard Classifications) | Source: NextSDS | URL: 2

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection | Source: NIH / PMC | URL: 3

  • Title: What does the EPA Mean by "Cradle-to-Grave" Responsibility? | Source: Hazardous Waste Experts | URL: 4

Sources

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